Atazanavir-d5
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-CPSMPXDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649446 | |
| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132747-14-8 | |
| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, analytical characterization, and relevant data. The inclusion of deuterated internal standards like this compound is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.[1]
Introduction to Atazanavir and Isotopic Labeling
Atazanavir is an azapeptide protease inhibitor that selectively inhibits the viral protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious HIV-1 virions.[2][3] Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART).[4] The introduction of deuterium atoms into drug molecules, a process known as isotopic labeling, can alter the metabolic profile of the drug, often leading to a longer half-life and improved pharmacokinetic properties.[5] Deuterated analogs, such as this compound, are invaluable as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties and distinct mass.[1][6][7]
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Atazanavir.[2][8] A common strategy involves the coupling of a chiral epoxide intermediate with a hydrazine derivative, followed by further coupling reactions.[2][9] For the synthesis of this compound, a deuterated starting material is introduced. This guide outlines a plausible synthetic approach using a deuterated benzylhydrazine derivative.
Proposed Synthetic Pathway
A convergent synthesis approach is proposed, starting from commercially available deuterated precursors. The key steps involve the synthesis of a deuterated biaryl-hydrazine unit, which is then coupled with the remaining part of the molecule.[8]
dot
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyridin-2-yl-d5)benzaldehyde
-
To a degassed solution of 2-Bromopyridine-d5 and 4-formylphenylboronic acid in a suitable solvent mixture (e.g., toluene/ethanol), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(Pyridin-2-yl-d5)benzaldehyde.
Protocol 2: Synthesis of the Deuterated Hydrazine Intermediate
-
Dissolve 4-(Pyridin-2-yl-d5)benzaldehyde and tert-butyl carbazate in ethanol.
-
Stir the mixture at room temperature to form the hydrazone.
-
Reduce the hydrazone in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
-
Acidify the reaction mixture and then extract the product into an organic solvent.
-
Purify the resulting tert-butyl 2-(4-(pyridin-2-yl-d5)benzyl)hydrazine-1-carboxylate.
Protocol 3: Synthesis of this compound
-
React the deuterated hydrazine intermediate with a suitable chiral epoxide intermediate in an alcoholic solvent.[9]
-
After the epoxide ring-opening reaction is complete, deprotect the resulting intermediate to yield the diamino alcohol.
-
In a separate flask, activate N-(methoxycarbonyl)-L-tert-leucine with a coupling agent (e.g., HOBt, WSC) in a suitable solvent like dichloromethane.[10]
-
Add the diamino alcohol intermediate to the activated ester and stir until the peptide coupling is complete.[11]
-
Purify the crude this compound by crystallization or column chromatography.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Characterization Workflow
dot
Caption: Analytical workflow for the characterization of this compound.
Experimental Protocols for Characterization
Protocol 4: Purity Determination by HPLC/UPLC
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with additives like acetic acid and ammonium acetate.[6]
-
Flow Rate: Typically 0.8-1.0 mL/min.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[12]
-
Procedure: Dissolve a known amount of this compound in the mobile phase and inject it into the system. The purity is determined by the peak area percentage.
Protocol 5: Identity Confirmation by Mass Spectrometry
-
System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ion mode.[6]
-
Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for this compound. For this compound, the transition is from MH⁺ m/z 710.2 to a product ion of m/z 168.0.[6]
-
Procedure: Infuse a dilute solution of this compound into the mass spectrometer or inject it through the LC system. The detection of the parent and product ions confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
Protocol 6: Structural Elucidation by NMR Spectroscopy
-
System: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Procedure: Dissolve the sample in the deuterated solvent. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum will confirm the location of the deuterium labels. The overall spectra should be consistent with the structure of Atazanavir, with specific changes due to deuteration.
Protocol 7: Functional Group Analysis by FT-IR Spectroscopy
-
System: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum should show characteristic peaks for the functional groups present in Atazanavir, such as N-H, C=O (amide and carbamate), and aromatic C-H stretches.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇D₅N₆O₇ | |
| Molecular Weight | 709.9 g/mol | |
| Appearance | White to Off-White Solid | |
| Storage Temperature | -20°C |
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Parameter | Expected/Observed Value | Reference |
| HPLC/UPLC | Purity | >95% | |
| LC-MS/MS (ESI+) | MRM Transition | m/z 710.2 → 168.0 | [6] |
| HRMS | [M+H]⁺ | Calculated: 710.49xx | |
| ¹H NMR | Chemical Shifts (δ) | Consistent with Atazanavir structure, with absence of signals for the 5 protons on the pyridine ring. | Predicted from[13][14] |
| ¹³C NMR | Chemical Shifts (δ) | Consistent with Atazanavir structure, with potential changes in signals for deuterated carbons. | Predicted from[14] |
| FT-IR | Key Vibrations (cm⁻¹) | ~3300 (N-H), ~1700 (C=O), ~1600 (aromatic C=C) |
Note: Specific NMR and IR data for this compound are not widely published. The expected values are based on the known data for Atazanavir and the principles of isotopic substitution.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and data summaries serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The availability of well-characterized deuterated standards like this compound is paramount for the accurate and reliable bioanalytical assessment of Atazanavir in clinical and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents [patents.google.com]
- 10. Synthesis of Atazanavir - ProQuest [proquest.com]
- 11. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 12. WO2014125270A1 - Process for preparing atazanavir sulphate - Google Patents [patents.google.com]
- 13. Atazanavir(198904-31-3) 1H NMR [m.chemicalbook.com]
- 14. Atazanavir sulfate(229975-97-7) 1H NMR [m.chemicalbook.com]
For Immediate Release
This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated analog of the antiretroviral drug Atazanavir. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and mechanistic insights.
Core Product Information
This compound, a stable isotope-labeled form of Atazanavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies. Its CAS number is 1132747-14-8 .[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1132747-14-8 | [1][2][3] |
| Molecular Formula | C₃₈H₄₇D₅N₆O₇ | [3][4] |
| Molecular Weight | 709.89 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [1][2] |
| Melting Point | 197-200°C | [1][2] |
| Solubility | Chloroform (Slightly), Ethanol (Slightly, Sonicated), Methanol | [1][2] |
| Purity | >95% (HPLC) | [3] |
| Storage Temperature | -20°C | [1][2][3] |
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is a potent and selective inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[5][6][7] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyprotein precursors.[5][7][8] This action results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6] this compound, being a deuterated analog, is expected to exhibit the same mechanism of action.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 7. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Atazanavir - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is a critical azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1] As with many pharmaceuticals, understanding its metabolic pathways is crucial for optimizing its therapeutic efficacy and safety profile. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties. This technical guide provides an in-depth exploration of the physical and chemical properties of deuterated atazanavir, offering a comparative analysis with its non-deuterated counterpart and detailed experimental protocols for their determination.
The primary rationale for deuterating atazanavir lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions. This can result in reduced metabolism, potentially leading to improved pharmacokinetic profiles, such as increased half-life and exposure, and a reduced side-effect burden.[2][3][4] This guide will delve into the known physicochemical characteristics of atazanavir and its deuterated forms, providing a foundational resource for researchers in the field.
Physical and Chemical Properties
The following tables summarize the available quantitative data for atazanavir and its deuterated analogue, atazanavir-d5. While comprehensive data for deuterated atazanavir is not extensively published, the provided information is based on available technical data sheets and established scientific principles regarding isotope effects.
Table 1: General Physicochemical Properties
| Property | Atazanavir | Deuterated Atazanavir (this compound) |
| Chemical Formula | C₃₈H₅₂N₆O₇ | C₃₈H₄₇D₅N₆O₇[5] |
| Molecular Weight | 704.9 g/mol [1] | 709.9 g/mol [5] |
| Appearance | White to pale yellow crystalline powder | White to Off-White Solid[6] |
| Melting Point | ~200°C, 205-209°C[7] | 197-200°C[6] |
Table 2: Solubility Data
| Solvent | Atazanavir Solubility | Deuterated Atazanavir (this compound) Solubility |
| Water | 0.11 mg/L[8]; Free base slightly soluble (4-5 mg/mL)[1] | Not explicitly available, but expected to be similar to Atazanavir. |
| Ethanol | ~2 mg/mL[9] | Slightly soluble (with sonication)[6] |
| Methanol | Not explicitly available | Slightly soluble[6] |
| DMSO | ~16 mg/mL[9] | Not explicitly available, but expected to be soluble. |
| DMF | ~25 mg/mL[9] | Not explicitly available, but expected to be soluble. |
| Chloroform | Not explicitly available | Slightly soluble[6] |
Table 3: Partition and Ionization Properties
| Property | Atazanavir | Deuterated Atazanavir (this compound) |
| LogP | 4.5[1] | Not explicitly available. Deuteration is expected to have a minimal direct effect on LogP, as it does not significantly alter polarity. |
| pKa (Strongest Acidic) | 3.36[10] | Not explicitly available. The electronic effects of deuterium are small, so a significant change in pKa is not expected. |
| pKa (Strongest Basic) | 4.88[10] | Not explicitly available. Similar to the acidic pKa, a significant change is not anticipated. |
The Kinetic Isotope Effect and its Implications for Atazanavir
The primary motivation for developing deuterated atazanavir is to leverage the kinetic isotope effect (KIE) to improve its metabolic stability. Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[11] The major metabolic pathways include monooxygenation and dioxygenation.[12]
By replacing hydrogen atoms with deuterium at the sites of metabolism, the rate of these oxidative reactions can be slowed down. This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, requiring more energy to break. This can lead to:
-
Reduced Rate of Metabolism: Slower breakdown of the drug by metabolic enzymes.
-
Increased Plasma Half-Life: The drug remains in the body for a longer period.
-
Increased Drug Exposure (AUC): The overall amount of drug the body is exposed to over time is increased.
-
Potentially Altered Metabolite Profile: A shift in the proportions of different metabolites may be observed.
These changes can potentially lead to a more favorable dosing regimen, improved patient adherence, and a better safety profile by reducing the formation of certain metabolites.
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of atazanavir and its deuterated analogues. These protocols are adapted from standard pharmaceutical testing procedures.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water.
Materials:
-
Atazanavir or deuterated atazanavir
-
Distilled water (or buffer of choice)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a glass vial containing a known volume of distilled water. The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standard solutions and the filtered sample by a validated HPLC method.
-
Calculation: Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting range of the compound.
Materials:
-
Atazanavir or deuterated atazanavir
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry compound using a mortar and pestle.
-
Loading the Capillary Tube: Pack the powdered sample into the closed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range.
Determination of LogP (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Materials:
-
Atazanavir or deuterated atazanavir
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Shaker
-
Centrifuge
-
HPLC system
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Atazanavir Metabolism and the Impact of Deuteration
The following diagram illustrates the primary metabolic pathways of atazanavir and highlights how deuteration can influence these processes.
Caption: Impact of deuteration on atazanavir metabolism.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the aqueous solubility of a compound using the shake-flask method.
Caption: Shake-flask solubility determination workflow.
Rationale for Deuteration of Atazanavir
This diagram illustrates the logical relationship between the properties of deuterated atazanavir and its potential therapeutic advantages.
Caption: Logical flow of deuteration benefits.
References
- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CTP 518(Atazanavir, deuterated) | CAS#:1092540-56-1 | Chemsrc [chemsrc.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. 460981000 [thermofisher.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. While specific long-term stability data for this compound is limited, this guide synthesizes available information on Atazanavir and its sulfate salt to provide a comprehensive understanding of its stability profile.
Recommended Storage Conditions
This compound is a light-sensitive and temperature-sensitive compound. To maintain its purity and stability, it is essential to adhere to the following storage guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1] | Minimizes degradation and preserves the integrity of the compound. Storing in a freezer is recommended to maintain product quality. |
| Light Exposure | Protect from light | Atazanavir is susceptible to photolytic degradation. Storage in amber-colored or opaque containers is advised. |
| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. | Protects from moisture and atmospheric contaminants that could contribute to degradation. |
Stability Profile
The stability of this compound is expected to be comparable to that of Atazanavir. The carbon-deuterium bonds in this compound are stronger than the corresponding carbon-hydrogen bonds in Atazanavir, which may confer slightly enhanced stability. However, without direct comparative studies, this remains a theoretical consideration. The following sections summarize the known stability of Atazanavir under various stress conditions, providing a strong indication of the expected stability of this compound.
Forced Degradation Studies
Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation products. Atazanavir has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Forced Degradation Studies on Atazanavir
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | Not Specified | 0.8 | [2] |
| Base Hydrolysis | 0.1 N NaOH | 1 hour | Not Specified | 44.61 | [2] |
| Oxidative | 3% H₂O₂ | 1 hour | Not Specified | 4.96 | [2] |
| Thermal | Dry Heat | 12 hours | 80°C | < 20 | |
| Photolytic | UV and White Light | 24 hours | Ambient | < 20 |
These studies indicate that Atazanavir is relatively stable under acidic and thermal conditions but is susceptible to degradation under basic, oxidative, and photolytic stress.
Experimental Protocols
Detailed methodologies are crucial for replicating stability studies and ensuring the quality of analytical data. The following sections outline typical experimental protocols for forced degradation studies and the analytical method used for stability assessment.
Forced Degradation Experimental Protocol
The following is a generalized protocol for conducting forced degradation studies on Atazanavir, which can be adapted for this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Keep the solution at room temperature for a specified duration (e.g., 1 hour). Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide before analysis.
-
Base Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for a specified duration (e.g., 1 hour). Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 1 hour) before analysis.
-
Thermal Degradation: Transfer a known amount of solid this compound into a vial and place it in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period (e.g., 12 hours). After the exposure period, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to a combination of UV and white light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, such as RP-HPLC.
Stability-Indicating RP-HPLC Method
A robust stability-indicating method is essential to separate the parent drug from its degradation products. A typical RP-HPLC method for Atazanavir is summarized below.
Table 2: Typical RP-HPLC Method Parameters for Atazanavir Stability Testing
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer pH 6.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 247 nm or 250 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for stability studies.
Visualizations
Proposed Degradation Pathway of Atazanavir
Based on the identified degradation products from forced degradation studies, a simplified degradation pathway for Atazanavir can be proposed. The primary degradation pathways appear to be hydrolysis of the amide and carbamate linkages and oxidation of the molecule.
Caption: Proposed degradation pathways of Atazanavir under basic and oxidative stress.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.
Caption: General workflow for a forced degradation stability study.
Conclusion
This technical guide provides a comprehensive overview of the stability and storage of this compound, primarily based on data from its non-deuterated counterpart, Atazanavir. The recommended storage condition for this compound is at -20°C, protected from light and moisture. Forced degradation studies on Atazanavir reveal its susceptibility to basic, oxidative, and photolytic degradation. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists working with this compound. It is imperative to handle and store this compound according to these guidelines to ensure its quality and the validity of experimental results. For critical applications, it is recommended to perform in-house stability testing to confirm the stability of this compound under specific laboratory conditions.
References
- 1. Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Atazanavir-d5, a deuterated internal standard crucial for the accurate quantification of the HIV-1 protease inhibitor Atazanavir in research and clinical settings. This document details supplier specifications, relevant experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a visualization of Atazanavir's mechanism of action within the HIV life cycle.
Supplier and Product Specifications
The following table summarizes the available quantitative data for this compound from various commercial suppliers. It is important to note that while most suppliers guarantee high purity, specific batch-to-batch data is typically provided in the Certificate of Analysis (CoA), which should be requested before purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Purity/Enrichment | Format |
| LGC Standards | This compound | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 | >95% (HPLC)[1] | Not specified on datasheet | Neat Solid |
| MedChemExpress | This compound | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 | Not specified on datasheet | Not specified on datasheet | Solid |
| Santa Cruz Biotechnology | This compound | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 | Refer to Certificate of Analysis[2] | Not specified on datasheet | Solid |
| Clearsynth | Atazanavir-d6 | 1092540-50-5 | C₃₈H₄₆D₆N₆O₇ | 710.89 | Refer to Certificate of Analysis | Not specified on datasheet | Solid |
| Simson Pharma Limited | This compound | 198904-31-3 (unlabelled) | Not Specified | Not Specified | Accompanied by Certificate of Analysis[3] | Not specified on datasheet | Not Specified |
| ChemicalBook | This compound | 1132747-14-8 | C₃₈H₅₂N₆O₇ (non-deuterated) | 704.85548 (non-deuterated) | Refer to individual suppliers | Refer to individual suppliers | Solid |
Note: Some suppliers may offer different deuterated forms (e.g., d5, d6). Researchers should select the appropriate labeled compound based on their specific analytical method and the mass shift required for clear differentiation from the unlabeled analyte.
Mechanism of Action: Inhibition of HIV-1 Protease
Atazanavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the maturation of infectious virions. By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins into their functional protein components. This results in the production of immature, non-infectious viral particles.
Caption: Atazanavir's mechanism of action within the HIV life cycle.
Experimental Protocols: Use of this compound in LC-MS/MS Assays
This compound is primarily used as an internal standard (IS) for the quantification of Atazanavir in biological matrices such as plasma, serum, and tissue homogenates. The following is a generalized protocol based on published methods. Researchers should optimize the parameters for their specific instrumentation and experimental conditions.
Preparation of Stock and Working Solutions
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Working Internal Standard (IS) Solution: Dilute the this compound stock solution with the same solvent or a mixture appropriate for the extraction method to a final concentration suitable for spiking into samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for plasma or serum samples.
-
Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.
-
Spiking with IS: Add a small, precise volume of the this compound working IS solution to each sample, standard, and quality control.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (or another suitable organic solvent) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Example)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atazanavir: The precursor ion [M+H]⁺ is m/z 705.4. The specific product ion will depend on the instrument and optimization, but a common transition is to m/z 168.1.
-
This compound: The precursor ion [M+H]⁺ is m/z 710.4. The product ion is typically the same as the unlabeled compound, m/z 168.1, as the deuterium labeling is on a part of the molecule that is not fragmented in this transition.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source-dependent parameters for maximum signal intensity for both Atazanavir and this compound.
-
Data Analysis
-
Quantification: The concentration of Atazanavir in the unknown samples is determined by calculating the peak area ratio of the analyte (Atazanavir) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known Atazanavir concentrations with a constant amount of this compound.
Caption: A generalized workflow for the quantification of Atazanavir using this compound as an internal standard in an LC-MS/MS assay.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of atazanavir-d5 as an internal standard in the bioanalytical quantification of the HIV-1 protease inhibitor, atazanavir. This document details the underlying principles of its application, comprehensive experimental protocols, and quantitative performance data.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a stable isotope-labeled (SIL) analog of atazanavir, where five hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically and physically almost identical to atazanavir but has a distinct molecular weight.[1]
When a known quantity of this compound is added to a biological sample at the beginning of the analytical process, it behaves virtually identically to the endogenous atazanavir throughout extraction, chromatography, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometer's response for atazanavir to that of this compound remains constant, enabling highly accurate and precise quantification of atazanavir in the original sample.[1]
Atazanavir: Mechanism of Action in HIV-1 Inhibition
Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme.[3][4] This viral enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins and enzymes.[4] These smaller proteins are essential for the assembly of new, mature, and infectious virions.
Atazanavir is designed to mimic the transition state of the peptide bond cleavage performed by the protease. It binds tightly to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[5] This inhibition leads to the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6]
Experimental Protocol: Quantification of Atazanavir in Human Plasma using this compound
This section details a representative experimental protocol for the quantification of atazanavir in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[7][8][9]
Materials and Reagents
-
Atazanavir reference standard (≥99% purity)
-
This compound internal standard (≥99% purity, isotopic purity ≥98%)[8]
-
HPLC grade methanol and acetonitrile[8]
-
LC-MS grade formic acid and ammonium formate[8]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve atazanavir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[7]
-
Working Standard Solutions: Prepare a series of atazanavir working solutions by serial dilution of the stock solution with 50% methanol to create calibration standards.[7]
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
To 50 µL of human plasma (calibration standards, quality controls, and unknown samples), add 750 µL of a precipitation reagent (e.g., a mixture of methanol and acetonitrile) containing the this compound internal standard.[9]
-
Vortex the samples for 1 minute to precipitate proteins.[9]
-
Centrifuge the samples at high speed (e.g., 9500 x g) for 5 minutes.[9]
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient elution using 10 mM ammonium formate (pH 4.0) in water and acetonitrile.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Data Analysis
The concentration of atazanavir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from the standards.
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following tables summarize typical quantitative data and performance characteristics from validated assays.
Table 1: LC-MS/MS Parameters for Atazanavir and this compound
| Parameter | Atazanavir | This compound | Reference |
| Precursor Ion (m/z) | 705.3 | 710.2 | [7] |
| Product Ion (m/z) | 168.0 | 168.0 | [7] |
| Ionization Mode | ESI+ | ESI+ | [7] |
Table 2: Performance Characteristics of a Validated Bioanalytical Method
| Parameter | Result | Reference |
| Linearity Range | 5.0–6000 ng/mL | [8] |
| Correlation Coefficient (r²) | >0.99 | [10] |
| Inter-day Accuracy (%) | 91.3 to 104.4 | [8] |
| Inter-day Precision (%CV) | 0.8 to 7.3 | [8] |
| Extraction Recovery (%) | 97.35 to 101.06 | [8] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for bioanalysis using a deuterated internal standard and the logical relationship between analytical challenges and the benefits of this approach.
Conclusion
This compound serves as the gold standard internal standard for the bioanalytical quantification of atazanavir. Its mechanism of action is based on the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability throughout the analytical workflow. The use of this compound in LC-MS/MS methods leads to highly accurate, precise, and robust quantification, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and other applications in drug development.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications. A thorough understanding of its isotopic composition is critical for ensuring the accuracy and reliability of experimental results.
Introduction to this compound
Atazanavir is an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] To facilitate bioanalytical studies, a stable isotope-labeled version, this compound, is commonly employed as an internal standard. The incorporation of five deuterium atoms into the Atazanavir molecule results in a mass shift that allows for its differentiation from the unlabeled drug by mass spectrometry, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization efficiency are crucial for correcting for variations during sample preparation and analysis.
The nominal mass of Atazanavir is 704.9 g/mol , while this compound has a nominal mass of 709.9 g/mol . The five deuterium atoms are located on the pyridine ring of the molecule, a structural component introduced during its synthesis.
Chemical Structure and Deuterium Labeling
The chemical structure of Atazanavir is complex, featuring multiple chiral centers. The deuterated form, this compound, retains the identical core structure, with the substitution of five hydrogen atoms for deuterium on the terminal pyridine ring.
Structure of Atazanavir
Caption: Chemical structure of Atazanavir.
Likely Position of Deuterium Labeling in this compound
Based on available information suggesting the use of pyridine-d5 in its synthesis, the five deuterium atoms are located on the pyridine moiety as depicted below.
Caption: Proposed structure of this compound with deuterium on the pyridine ring.
Isotopic Purity Data
The isotopic purity of a deuterated standard is a critical parameter, as the presence of isotopologues with fewer than the desired number of deuterium atoms can interfere with the quantification of the unlabeled analyte. While a specific Certificate of Analysis for a commercial batch of this compound with detailed isotopic distribution is not publicly available, a typical high-quality deuterated standard will have an isotopic enrichment of ≥98%.
The data presented in the following table is a representative example of what would be expected for a batch of this compound with high isotopic purity. The exact distribution may vary between different synthetic batches.
| Isotopologue | Mass Shift from Unlabeled | Expected Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 | +4 | 5.0 - 10.0 |
| d5 (desired) | +5 | > 90.0 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels.
High-Resolution Mass Spectrometry (HRMS) Method
This method allows for the direct observation and quantification of the different isotopologues.
Workflow for HRMS Isotopic Purity Analysis
Caption: Workflow for isotopic purity determination using HRMS.
Methodology Details:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration sufficient to produce a strong signal.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.
-
Analysis: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired over a mass range that includes the molecular ions of all expected isotopologues.
-
Data Analysis: The peak areas corresponding to the protonated molecules of each isotopologue ([M+H]+) are integrated. The relative abundance of each isotopologue is then calculated as a percentage of the total integrated area of all isotopologues.
LC-MS/MS Method
While primarily a quantitative technique, LC-MS/MS can also be used to assess isotopic purity by monitoring the mass transitions for each isotopologue.
Logical Flow for LC-MS/MS Isotopic Purity Check
Caption: Logic diagram for checking d0 impurity using LC-MS/MS.
Methodology Details:
-
Sample Preparation: A standard solution of this compound is prepared.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is used.
-
Method Setup: Multiple Reaction Monitoring (MRM) transitions are set up for both unlabeled Atazanavir and this compound.
-
Atazanavir (d0): Precursor ion (m/z) 705.4 → Product ion (m/z) [fragment]
-
This compound: Precursor ion (m/z) 710.4 → Product ion (m/z) [fragment] (Note: The specific fragment ion used can vary but should be a common, stable fragment for both labeled and unlabeled compounds.)
-
-
Analysis: The sample is injected, and the response in both MRM channels is monitored.
-
Interpretation: The presence of a significant peak in the Atazanavir (d0) channel at the retention time of this compound would indicate the presence of the unlabeled compound as an impurity. The relative peak areas can be used to estimate the percentage of the d0 isotopologue.
Conclusion
The isotopic purity of this compound is a critical factor for its effective use as an internal standard in quantitative bioanalysis. This guide has provided an overview of the structural characteristics, expected isotopic distribution, and detailed experimental protocols for the assessment of isotopic purity. Researchers and drug development professionals should ensure that the isotopic purity of their this compound standard is well-characterized and meets the requirements of their specific analytical methods to guarantee the generation of high-quality, reliable data. It is always recommended to obtain a batch-specific Certificate of Analysis from the supplier for the most accurate isotopic distribution data.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Atazanavir-d5 (CAS No. 1132747-14-8), a deuterated analog of the HIV-1 protease inhibitor Atazanavir.[1][2][3] Given that deuterated compounds generally exhibit similar toxicological profiles to their parent compounds, this guide also incorporates relevant safety data for Atazanavir where specific data for the d5-labeled version is not available. This information is intended to support safe laboratory practices and proper risk assessment.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Atazanavir, primarily used as a reference standard in pharmaceutical research and development.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | Methyl ((5S,8S,9S,14S)-5-(tert-butyl)-9-hydroxy-15,15- dimethyl-3,6,13-trioxo-8-((phenyl-d5)methyl)-11-(4-(pyridin-2- yl)benzyl)-2-oxa-4,7,11,12-tetraazahexadecan-14-yl)carbamate | [1] |
| Molecular Formula | C38H47D5N6O7 | [1] |
| Molecular Weight | 709.9 g/mol | [1] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 197-200°C | [4] |
| Solubility | Slightly soluble in Chloroform, Ethanol (with sonication), and Methanol. | [4] |
| Storage Temperature | -20°C | [2][4] |
Hazard Identification and Health Effects
While specific hazard data for this compound is limited, the parent compound, Atazanavir, is known to pose certain health risks. Researchers should assume this compound carries similar potential hazards.
Potential Health Effects: [1]
-
Eye Contact: May cause irritation.
-
Skin Contact: May cause irritation.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May cause respiratory tract irritation.
Chronic Health Effects: Prolonged or repeated exposure to Atazanavir may cause damage to organs, particularly the heart and liver.[5]
Toxicological Data
Toxicological studies have been conducted on the parent compound, Atazanavir. These findings provide a basis for assessing the potential toxicity of this compound.
| Study Type | Species | Route | Key Findings | Source |
| Acute Oral Toxicity | Mice | Oral | Minimal lethal doses were 1600 mg/kg in males and 800 mg/kg in females. | [6] |
| Acute Oral Toxicity | Rats | Oral | Well-tolerated up to 1600 mg/kg. | [6] |
| Genotoxicity | In vitro/In vivo | N/A | Considered to pose no genotoxic risk to humans. | [6] |
| Reproductive/Developmental Toxicity | Rats | Oral | No selective developmental toxicity and no effects on reproductive function or fertility at exposures equivalent to three times the recommended human daily dose. | [6] |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a laboratory hood.[7]
Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[8][9]
-
Skin Protection: Wear protective gloves and a lab coat.[8][9]
-
Respiratory Protection: For operations that may generate dust, a self-contained breathing apparatus should be worn to avoid dust formation.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][8] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [5][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | [5][8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [1][8] |
Accidental Release Measures
In case of a spill or accidental release, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment, including a self-contained breathing apparatus, to avoid dust formation.[1]
-
Containment and Cleanup: Sweep up the spilled material and place it into a suitable container for disposal.[8] Provide adequate ventilation.[1] Wash the spill area with plenty of water.[1]
References
- 1. kmpharma.in [kmpharma.in]
- 2. This compound | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. pmda.go.jp [pmda.go.jp]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. camberpharma.com [camberpharma.com]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atazanavir (ATV) is a protease inhibitor widely used in combination antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring (TDM) of Atazanavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Atazanavir in various biological matrices.[1] The use of a stable isotope-labeled internal standard, such as Atazanavir-d5 (ATV-d5), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of Atazanavir in human plasma, peripheral blood mononuclear cells (PBMCs), and hair using this compound as an internal standard.
Principle
The method involves the extraction of Atazanavir and the this compound internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte (Atazanavir) to the internal standard (this compound) with a calibration curve constructed from samples with known concentrations of the drug.
Experimental Protocols
Sample Preparation
a) Plasma
This protocol is adapted from methodologies employing protein precipitation.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL in 50% methanol).[2]
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 3 minutes, shake for 15 minutes, and then centrifuge at 16,000 x g for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.[2]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water) and sonicate for 5 minutes.[2]
-
Centrifuge at 16,000 x g for 10 minutes.[2]
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
b) Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Count the cells and aliquot approximately 2 million cells per tube.
-
Lyse the cell pellets by dissolving them in 200 µL of 50% methanol-water.[3]
-
Add the this compound internal standard.
-
Proceed with a liquid-liquid extraction or protein precipitation method similar to that for plasma.[3]
c) Hair
-
Wash hair samples to remove external contaminants.
-
Weigh approximately 2 mg of finely cut hair into a glass test tube.[1]
-
Add 10 µL of this compound internal standard working solution.
-
Add an extraction solution, such as 9:1 methanol/trifluoroacetic acid (v/v).[1]
-
Incubate the mixture overnight at 37°C in a shaking water bath.[1]
-
Evaporate the solvent to dryness under nitrogen gas.[1]
-
Reconstitute the residue in a suitable buffer (e.g., 0.2 M sodium phosphate, pH 9.4) and proceed with liquid-liquid extraction using a solvent like 1:1 methyl tert-butyl ether/ethyl acetate (v/v).[1]
-
Evaporate the organic layer and reconstitute the final residue for injection.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments.
a) Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., BDS C-18, 5 µm, 4.6 x 100 mm)[1] |
| Mobile Phase A | 7.5 mM ammonium acetate in water, adjusted to pH 4.0 with acetic acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic or gradient elution depending on the complexity of the matrix. An example isocratic elution is 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1] |
| Flow Rate | 0.3 - 0.8 mL/min[1][2] |
| Injection Volume | 2 - 10 µL[1][2] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
b) Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Atazanavir: m/z 705.3 → 168.0[1] or 705.5 → 168.2[3]this compound: m/z 710.2 → 168.0[1] |
| Collision Gas | Nitrogen[3] |
| Ion Spray Voltage | ~5 kV[3] |
| Temperature | ~475°C[3] |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for Atazanavir quantification using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Matrix | Linear Range | LLOQ | Reference |
| Hair | 0.050 - 20.0 ng/mg | 0.050 ng/mg | [1] |
| Plasma | 50.0 - 10000.0 ng/mL | 50.0 ng/mL | [4] |
| PBMCs | 5 - 2500 fmol/10⁶ cells | 5 fmol/10⁶ cells | [5] |
| Serum | 0.2 ng/mL - (upper limit not specified) | 0.2 ng/mL | [2] |
Table 2: Accuracy and Precision
| Matrix | Concentration Level | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Reference |
| Hair | Low, Medium, High | 1.75 - 6.31 | Not specified | -1.33 to 4.00 | [1] |
| PBMCs | Not specified | <9 | <9 | 94 - 104 | [5] |
Visualizations
Caption: Experimental workflow for Atazanavir quantification.
Caption: Mechanism of action of Atazanavir.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of Atazanavir in various biological matrices using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this methodology suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The provided methods are robust, sensitive, and specific for the determination of Atazanavir concentrations.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Atazanavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Atazanavir-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Atazanavir (ATV) is an azapeptide protease inhibitor widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2][3] Monitoring the plasma concentrations of Atazanavir is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing potential toxicities. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Atazanavir in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response. The use of a stable isotope-labeled internal standard is a gold standard in quantitative bioanalysis, providing high accuracy and precision.[4]
Principle of the Method
The method involves the extraction of Atazanavir and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of Atazanavir to this compound against a calibration curve prepared in a biological matrix.
Experimental Protocols
Materials and Reagents
-
Atazanavir sulfate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥99% purity)
-
Ammonium acetate (≥98% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)
Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atazanavir sulfate in methanol to obtain a final concentration of 1 mg/mL of the free base.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a 1 mg/mL concentration.[1]
-
Atazanavir Working Solutions: Prepare a series of working solutions by serially diluting the Atazanavir stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with 50% methanol:water to a final concentration suitable for spiking into plasma samples (e.g., 500 ng/mL).[5]
Store all stock and working solutions at 2-8°C when not in use. They are reported to be stable for at least 6 months at 4°C.[1]
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 50 µL of the internal standard working solution to all tubes except for the blank matrix sample (add 50 µL of 50% methanol:water instead). Vortex for 10 seconds.[5]
-
Add 100 µL of acetonitrile (or methanol as per some protocols) containing 0.1% formic acid to each tube to precipitate the plasma proteins.[5]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm; or 100 x 4.6 mm, 5 µm)[1][5] |
| Mobile Phase A | 0.1% Acetic Acid or 10 mM Ammonium Formate (pH 4.0) in Water[5][7] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[7] |
| Flow Rate | 0.4 - 0.8 mL/min[1][8] |
| Gradient/Isocratic | Isocratic (e.g., 55% Acetonitrile) or a gradient elution can be used.[1][7] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | Atazanavir: m/z 705.3 → 168.0This compound: m/z 710.2 → 168.0[1] |
| Collision Energy (CE) | To be optimized for the specific instrument. |
| Dwell Time | ~100-200 ms per transition |
Data and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance data for the quantitative analysis of Atazanavir in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Atazanavir | Plasma | 5.0 – 6000[5] | >0.99[1] |
| Atazanavir | Hair | 0.05 - 20.0 (ng/mg)[1] | >0.99[1] |
Table 2: Accuracy and Precision (Inter- and Intra-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 5.0[5] | <15% | 85-115% | <15% | 85-115% |
| Low QC | 15[5] | <15% | 85-115% | <15% | 85-115% |
| Medium QC | 150 / 2400[5] | <15% | 85-115% | <15% | 85-115% |
| High QC | 4800[5] | <15% | 85-115% | <15% | 85-115% |
| %CV = Coefficient of Variation. Accuracy is reported as the percentage of the nominal concentration. |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Atazanavir | Low | >85% | Minimal |
| Atazanavir | Medium | >85% | Minimal |
| Atazanavir | High | >85% | Minimal |
| Recovery should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous components do not interfere with ionization. |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantitative analysis of Atazanavir from plasma samples.
Caption: Workflow for Atazanavir quantification.
Logical Relationship for Quantification
This diagram outlines the logical basis for using an internal standard in quantitative mass spectrometry.
Caption: Internal standard quantification logic.
Conclusion
The described LC-MS/MS method for the quantification of Atazanavir in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple protein precipitation extraction procedure allows for high-throughput analysis, making this method well-suited for clinical and research applications requiring reliable measurement of Atazanavir concentrations. The provided protocols and performance characteristics can serve as a foundation for researchers to implement and validate this method in their own laboratories.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atazanavir (ATV) is an essential protease inhibitor used in the treatment of HIV-1 infection.[1] Therapeutic drug monitoring of Atazanavir is crucial to ensure efficacy and minimize toxicity. This application note describes a highly selective and sensitive bioanalytical method for the quantification of Atazanavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled Atazanavir-d5 is employed as the internal standard (IS) to ensure high accuracy and precision.[2][3] The method is validated according to FDA guidelines and is suitable for high-throughput clinical studies.[4]
Experimental Protocols
Materials and Reagents
-
Atazanavir sulfate (Reference Standard)
-
This compound (Internal Standard)[2]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Water (Ultrapure)
-
Human Plasma (Drug-free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[4]
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL):
-
Working Standard Solutions:
-
Prepare working solutions for Atazanavir by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards (CS).
-
Prepare a working solution of this compound (e.g., 500 ng/mL) by diluting the IS stock solution with methanol:water (50:50 v/v).[4]
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare CS and QC samples by spiking the appropriate working standard solutions into drug-free human plasma.
-
A typical calibration curve range for Atazanavir in plasma is 5.0–6000 ng/mL.[4]
-
QC samples are typically prepared at four levels: High (HQC), Medium (MQC), Low (LQC), and Lower Limit of Quantification (LLOQ QC).[4]
-
Sample Preparation Protocols
Two common methods for plasma sample preparation are Protein Precipitation and Solid Phase Extraction (SPE).
Protocol 3.1: Protein Precipitation (PPT)
-
Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 4 volumes of cold methanol (200 µL) to precipitate plasma proteins.[5]
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 3.2: Solid Phase Extraction (SPE) [4]
-
To 50 µL of the plasma sample, add 50 µL of the internal standard working solution and vortex.
-
Add 100 µL of 0.1% formic acid and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge for 2 minutes under nitrogen gas.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[4]
-
Mobile Phase A: 10 mM ammonium formate (pH 4.0) in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient Elution: A gradient program can be optimized for the best separation. For example, starting with 50% B, increasing to 70% B, and then re-equilibrating.[4]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| LC System | Waters Acquity UPLC or equivalent | [4] |
| Column | C18, 50 x 2.1 mm, 1.7 µm | [4] |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0)B: Acetonitrile | [4] |
| Flow Rate | 0.3 mL/min | [4] |
| Column Temperature | 35°C | [4] |
| MS System | Triple Quadrupole Mass Spectrometer | [3] |
| Ionization | Electrospray Ionization (ESI), Positive Mode | [2] |
| MRM Transition (ATV) | Q1: 705.3 m/z, Q3: 168.0 m/z | [2] |
| MRM Transition (ATV-d5) | Q1: 710.2 m/z, Q3: 168.0 m/z | [2] |
Table 2: Method Validation Summary for Atazanavir in Human Plasma
| Validation Parameter | Result | Reference |
| Linearity Range | 5.0 - 6000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Intra-day Precision (%CV) | 0.8% - 7.3% | [4] |
| Inter-day Precision (%CV) | < 10% | [2] |
| Intra-day Accuracy | 91.3% - 104.4% | [4] |
| Inter-day Accuracy | -1.33% to 4.00% | [6] |
| Extraction Recovery | 97.35% - 101.06% | [4] |
Visualizations
Caption: Protein Precipitation (PPT) sample preparation workflow.
Caption: Solid Phase Extraction (SPE) sample preparation workflow.
Caption: High-level overview of the bioanalytical workflow.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of Atazanavir in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and precision of the results. The detailed protocols for sample preparation and instrument conditions, along with the comprehensive validation data, demonstrate the method's suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction
Atazanavir is a protease inhibitor widely used in the treatment of HIV-1 infection.[1] To accurately determine its pharmacokinetic profile, a stable isotope-labeled internal standard is crucial for bioanalytical methods. Atazanavir-d5, a deuterated analog of Atazanavir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the parent drug, ensuring accurate quantification by correcting for matrix effects and variations in sample processing.[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Atazanavir.
Application
The primary application of this compound is as an internal standard in the quantitative analysis of Atazanavir in biological matrices such as plasma, serum, and hair.[1] This is essential for:
-
Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Atazanavir.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients and ensure therapeutic efficacy while minimizing toxicity.
-
Bioequivalence (BE) Studies: To compare the bioavailability of different formulations of Atazanavir.[2]
-
Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on Atazanavir concentrations.[3]
Principle of the Method
The method utilizes LC-MS/MS for the simultaneous detection and quantification of Atazanavir and its deuterated internal standard, this compound. After extraction from the biological matrix, the analytes are separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and detected by a mass spectrometer. The quantification is based on the ratio of the peak area of Atazanavir to the peak area of this compound.[1]
Data Presentation
Table 1: LC-MS/MS Parameters for Atazanavir and this compound
| Parameter | Atazanavir | This compound (Internal Standard) |
| Precursor Ion (m/z) | 705.3 | 710.2 |
| Product Ion (m/z) | 168.0 | 168.0 |
| Polarity | Positive | Positive |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
Table 2: Example Pharmacokinetic Parameters of Atazanavir from Clinical Studies
| Population | Dosing Regimen | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Cmin (ng/mL) |
| Treatment-naïve HIV-infected patients | Atazanavir/ritonavir 300/100 mg once daily | 2897 | 28605 | 526 |
| Pregnant women (3rd trimester, without tenofovir) | Atazanavir/ritonavir 300/100 mg once daily | - | 41900 | - |
| Pregnant women (3rd trimester, with tenofovir) | Atazanavir/ritonavir 300/100 mg once daily | - | 28800 | - |
| Postpartum (without tenofovir) | Atazanavir/ritonavir 300/100 mg once daily | - | 57900 | - |
| Postpartum (with tenofovir) | Atazanavir/ritonavir 300/100 mg once daily | - | 39600 | - |
Source:[5][6] Note: Cmax, AUC, and Cmin are presented as geometric means. The data from pregnant and postpartum women were converted from mcg·hr·mL⁻¹ to ng·hr·mL⁻¹ for consistency.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Atazanavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Atazanavir Working Solutions: Prepare a series of working solutions by diluting the Atazanavir stock solution with a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.[1]
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a suitable solvent to a final concentration appropriate for spiking into samples (e.g., 200 ng/mL).[1]
2. Sample Preparation (Plasma)
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and reagents.
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Solid Phase Extraction (SPE):
-
To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[7]
-
Add 100 µL of 0.1% formic acid and vortex.[7]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.[7]
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm) is commonly used.[7]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration to the initial conditions.
-
Injection Volume: 5 µL.[8]
-
-
Mass Spectrometry (MS) Conditions:
4. Data Analysis
-
Integrate the peak areas for both Atazanavir and this compound.
-
Calculate the peak area ratio of Atazanavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Atazanavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for Atazanavir quantification.
Caption: Atazanavir's pharmacokinetic pathway and mechanism.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and inhibitory quotient of atazanavir/ritonavir versus lopinavir/ritonavir in HIV-infected, treatment-naive patients who participated in the CASTLE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atazanavir pharmacokinetics with and without tenofovir during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Atazanavir (ATV) is an azapeptide protease inhibitor highly effective in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3] It functions by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins, which is crucial for the formation of mature, infectious virions.[3] Therapeutic Drug Monitoring (TDM) of Atazanavir is a valuable tool for optimizing therapy, due to significant inter-patient pharmacokinetic variability.[2][4] Factors such as drug-drug interactions, patient adherence, and individual metabolic differences can lead to plasma concentrations that are either too low, risking virological failure, or too high, increasing the risk of adverse effects like hyperbilirubinemia.[5] This application note describes a robust, sensitive, and specific method for the quantification of Atazanavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled (deuterated) internal standard, Atazanavir-d5. The use of a deuterated internal standard is critical as it co-elutes with the analyte, compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Principle
The method involves a simple protein precipitation step to extract Atazanavir and the this compound internal standard (IS) from human plasma. The prepared samples are then injected into a High-Performance Liquid Chromatography (HPLC) system for chromatographic separation on a C18 reversed-phase column. The analytes are subsequently detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) by comparing the peak area ratio of Atazanavir to its deuterated internal standard.
Materials and Methods
Reagents and Chemicals
-
Atazanavir sulfate reference standard (USP Grade)
-
This compound (Internal Standard) (TRC, Toronto, Canada)[1]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Apparatus and Equipment
-
HPLC System (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., AB Sciex API 4000)[6]
-
Analytical Column: Reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5.0 µm)[1]
-
Analytical Balance
-
Microcentrifuge
-
Pipettes and general laboratory glassware
Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of Atazanavir sulfate in 50% methanol to obtain a final concentration of 1.00 mg/mL.[1]
-
This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare a 1.00 mg/mL stock solution of this compound in 100% methanol.[1]
-
IS Working Solution (0.200 µg/mL): Dilute the IS stock solution with 50% methanol to achieve a final concentration of 0.200 µg/mL.[1]
-
Calibration Standards (CS) and Quality Controls (QC): Prepare separate sets of working solutions for calibration standards and quality controls by serially diluting the Atazanavir stock solution with 50% methanol.[1] These working solutions are then spiked into drug-free human plasma to create the final CS and QC samples. A typical calibration curve range is 25 to 10,000 ng/mL.[7]
Store all stock and working solutions at 4°C for up to 6 months.[1]
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, controls, and unknown samples.
-
Pipette 200 µL of plasma (standard, QC, or patient sample) into the appropriately labeled tube.[7]
-
Add 50 µL of the IS Working Solution (0.200 µg/mL this compound) to each tube.
-
Add 400 µL of acidified acetonitrile (0.1% formic acid) to each tube to precipitate plasma proteins.[8]
-
Vortex mix each tube for 10 minutes.
-
Centrifuge the tubes at ≥3000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The following table summarizes the instrumental conditions for the analysis.
| Parameter | Condition |
| LC System | |
| Column | Reversed-phase C18 (e.g., BDS C-18, 5.0 μm, 4.6 × 100 mm)[1] |
| Mobile Phase A | Water with 0.15% Acetic Acid and 4 mM Ammonium Acetate[1] |
| Mobile Phase B | Acetonitrile with 0.15% Acetic Acid and 4 mM Ammonium Acetate[1] |
| Flow Rate | 0.8 mL/min[1] |
| Elution | Isocratic: 55% Mobile Phase B[1] |
| Injection Volume | 2 µL[1] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Analyte |
| Atazanavir (ATV) | |
| This compound (IS) | |
| Table 1: Optimized LC-MS/MS Parameters for Atazanavir Analysis. Mass transitions are based on published data.[1] |
Visualized Workflows
Experimental Workflow Diagram
The following diagram illustrates the complete analytical process from sample receipt to data analysis.
Caption: Atazanavir TDM experimental workflow from sample preparation to final report.
Clinical TDM Cycle
This diagram shows the logical relationship in the clinical application of Atazanavir TDM.
Caption: The clinical cycle of Therapeutic Drug Monitoring (TDM) for Atazanavir.
Method Validation
The analytical method should be fully validated according to FDA or equivalent bioanalytical method validation guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The method demonstrates linearity over a range of 25-10,000 ng/mL.[7] |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Inter- and intraday accuracy of QC samples ranges from -1.33% to 4.00%.[1] |
| Precision | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) | Inter- and intraday precision (%CV) is typically between 1.75% and 6.31%.[1] |
| Recovery | Consistent and reproducible extraction efficiency | Overall extraction efficiency for Atazanavir is typically greater than 90%.[1][7] |
| Matrix Effect | Minimal ion suppression or enhancement observed | The use of a co-eluting deuterated internal standard effectively minimizes the impact of matrix effects. |
| Specificity | No significant interference from endogenous plasma components or other co-administered antiretroviral drugs.[1] | The method is highly specific due to the selectivity of tandem mass spectrometry.[1] |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term) | Atazanavir is stable in plasma through multiple freeze-thaw cycles and during long-term storage at -80°C. |
| Table 2: Summary of Method Validation Parameters and Typical Performance. |
Conclusion
This application note details a validated LC-MS/MS method for the quantitative determination of Atazanavir in human plasma. The use of a simple protein precipitation protocol and a deuterated internal standard provides a rapid, accurate, and precise assay suitable for high-throughput therapeutic drug monitoring. This method can be readily implemented in clinical and research laboratories to aid in the individualization of Atazanavir therapy, thereby optimizing treatment outcomes for patients with HIV.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
These application notes provide detailed protocols for the extraction of Atazanavir and its deuterated internal standard, Atazanavir-d5, from biological matrices. The methodologies are intended for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1] Therapeutic drug monitoring and pharmacokinetic studies often require the accurate measurement of Atazanavir concentrations in biological samples such as plasma, serum, and tissue. The use of a stable isotope-labeled internal standard like this compound is highly recommended to correct for variability during sample preparation and analysis.[2][3]
This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes the performance characteristics of various published methods for Atazanavir analysis, providing a comparative overview of their linearity, sensitivity, and accuracy.
| Sample Matrix | Preparation Technique | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Human Plasma | Protein Precipitation | 50.0–10000.0 | 50.0 | - | - | [4] |
| Human Plasma | Protein Precipitation | - | - | Highest overall bias was 11.3% at LLOQ | Highest overall CV was 15.6% at the LLOQ | [2] |
| Human Plasma | Solid-Phase Extraction | 5.0–6000 | 5.0 | 95.67 to 105.33 | 2.19 to 6.34 | [5] |
| Human Plasma | Solid-Phase Extraction | 0.156 to 10 µg/ml | 0.156 µg/ml | - | - | [6] |
| Human Plasma | Liquid-Liquid Extraction | 44-4395 | 44 | 96 to 106 | Intra-day: ≤7, Inter-day: ≤14 | [7] |
| Human Hair | Liquid-Liquid Extraction | 0.0500 to 20.0 (ng/mg) | 0.0500 (ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [8] |
| Human Mononuclear Cell Extracts | Protein Precipitation | 0.0200 to 10.0 (fmol/µl) | 0.0200 (fmol/µl) | - | - | [9] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins, which are then removed by centrifugation.
Materials:
-
Biological sample (e.g., human plasma)
-
Precipitation reagent: Acetonitrile or Methanol
-
This compound internal standard (IS) working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 10 µL of the plasma sample into a microcentrifuge tube.[2]
-
Add the appropriate volume of the this compound internal standard working solution.
-
Add 750 µL of the precipitation reagent (e.g., acetonitrile).[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the sample at 9500 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[2]
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological sample (e.g., human plasma, hair extract)
-
Extraction solvent (e.g., diethyl ether, or a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (EA) (1:1, v/v))[8][10]
-
This compound internal standard (IS) working solution
-
Aqueous solution for pH adjustment (e.g., 0.2 M sodium phosphate, pH 9.4)[8]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50% acetonitrile)[8]
Protocol:
-
Pipette a known volume of the sample (e.g., 250 µL of plasma) into a centrifuge tube.[10]
-
Add the this compound internal standard.
-
Add an aqueous solution to adjust the pH, if necessary (e.g., 0.2 M sodium phosphate, pH 9.4).[8]
-
Add the extraction solvent (e.g., 3 mL of MTBE/EA (1:1, v/v)).[8]
-
Vortex the mixture vigorously for an appropriate time to ensure efficient extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[8]
-
Transfer the organic layer to a new tube. To facilitate this, the aqueous layer can be frozen using a dry ice/methanol bath.[8]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 50% acetonitrile).[8]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.
Materials:
-
Biological sample (e.g., human plasma)
-
SPE cartridges (e.g., OASIS MCX)[6]
-
This compound internal standard (IS) working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 25mM ammonium acetate in water, followed by methanol)
-
Elution solvent (e.g., methanol with 2% ammonium hydroxide)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Pre-treat the sample: Add the this compound internal standard to a 50 µL plasma sample.[5]
-
Conditioning: Pass the conditioning solvent (e.g., 500 µL of methanol) through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent (e.g., 500 µL of water) through the cartridge. Do not allow the sorbent to dry out.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge with a specific wash solution to remove interferences. This may be a multi-step wash (e.g., 500 µL of 25mM ammonium acetate in water, followed by 500 µL of methanol).
-
Elution: Elute the analytes of interest with an appropriate elution solvent (e.g., 500 µL of methanol with 2% ammonium hydroxide) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of 2% formic acid in water) for LC-MS/MS analysis.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Atazanavir and its deuterated internal standard, Atazanavir-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are essential for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of Atazanavir concentrations in biological matrices.
Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Atazanavir and this compound. These parameters are optimized for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).
| Parameter | Atazanavir | This compound |
| Parent Ion (Q1) | m/z 705.3 | m/z 710.2 |
| Product Ion (Q3) | m/z 168.0 | m/z 168.0 |
| Collision Energy (eV) | 44 | 42 (for Atazanavir-d6, a close analog) |
| Cone Voltage (V) | 30 | 29 (for Atazanavir-d6, a close analog) |
| Ionization Mode | Positive ESI | Positive ESI |
Experimental Protocols
This section outlines the detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry analysis.
Preparation of Stock and Working Solutions
2.1.1. Atazanavir Stock and Working Solutions:
-
Prepare a primary stock solution of Atazanavir at a concentration of 1.00 mg/mL in 50% methanol.
-
From this stock, prepare two independent sets of working solutions for the standard curve (SC) and quality control (QC) samples by diluting with 50% methanol.
-
Recommended concentrations for working solutions are 4.00 µg/mL (high) and 0.100 µg/mL (low) to cover a wide calibration range.
-
Stock and working solutions are stable for at least 6 months when stored at 4°C[1].
2.1.2. This compound Internal Standard (IS) Solution:
-
Dissolve this compound in 100% methanol to prepare a stock solution with a final concentration of 1.00 mg/mL.
-
Dilute the stock solution with 50% methanol to create a working IS solution with a final concentration of 0.200 µg/mL.
-
Store the IS working solution at 4°C[1].
Sample Preparation from Human Hair
This protocol is adapted from a validated method for the analysis of Atazanavir in human hair[1].
-
Weigh approximately 2 mg of hair into a borosilicate glass test tube.
-
For the standard curve, spike blank hair samples with appropriate volumes of Atazanavir working solutions.
-
Add the this compound internal standard working solution to all samples (except double blanks).
-
Add a solution of 9:1 methanol/trifluoroacetic acid (v/v).
-
Vortex the samples and incubate them overnight in a shaking water bath at 37°C.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract with 0.2 M sodium phosphate solution (pH adjusted to 9.4 with 1 M NaOH).
-
Perform a liquid-liquid extraction by adding 3 mL of a 1:1 (v/v) solution of methyl tert-butyl ether/ethyl acetate.
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the final extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Plasma (Protein Precipitation)
This is a general protein precipitation protocol suitable for plasma samples.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography Method
The following is an example of a suitable LC method. The specific column and gradient may need to be optimized based on the available instrumentation and desired separation.
-
LC System: A UFLCXR system or equivalent.
-
Column: BDS C-18, 5.0 μm, 4.6 × 100 mm[1].
-
Mobile Phase A: Water with 0.15% acetic acid and 4 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.15% acetic acid and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min[1].
-
Injection Volume: 2 µL[1].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
-
Elution: An isocratic elution with 55% Mobile Phase B and 45% Mobile Phase A can be used[1]. Alternatively, a gradient can be employed for better separation of complex matrices.
Data Acquisition and Analysis
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 5000) is recommended[1].
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
-
Data Analysis: The concentration of Atazanavir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve. A weighted linear regression (e.g., 1/x) is often used for calibration curve fitting[1].
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the detection of Atazanavir using LC-MS/MS.
Caption: Experimental workflow for this compound detection.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting bioequivalence studies of atazanavir formulations, with a specific focus on the bioanalytical method utilizing atazanavir-d5 as an internal standard.
Introduction
Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[1] Establishing the bioequivalence of a generic atazanavir formulation to a reference product is a critical step in the drug approval process. This requires a robust and validated bioanalytical method to accurately quantify atazanavir concentrations in human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2][3]
This document outlines the key considerations for designing a bioequivalence study for atazanavir, provides a detailed protocol for the LC-MS/MS-based quantification of atazanavir in plasma using this compound, and presents the necessary validation parameters for the analytical method.
Bioequivalence Study Design
A typical bioequivalence study for atazanavir involves a single-dose, two-way crossover design in healthy adult human subjects under fed conditions.[4][5][6] The fed state is crucial as food enhances the bioavailability of atazanavir and reduces its pharmacokinetic variability.[4][7]
Key Study Design Parameters:
-
Study Design: Single-dose, randomized, two-period, two-sequence crossover.
-
Subjects: Healthy adult male and female volunteers.
-
Dose: A single oral dose of the highest therapeutic strength (e.g., 300 mg atazanavir, often co-administered with a boosting agent like 100 mg ritonavir).[4][7]
-
Washout Period: A sufficient washout period, typically 7 days, should be implemented between the two treatment periods.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to adequately characterize the plasma concentration-time profile. Sampling should extend to at least 72 hours post-dose.[6]
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[7]
-
Bioequivalence Acceptance Criteria: The 90% confidence interval for the ratio of the geometric means (Test/Reference) for Cmax and AUC should fall within the range of 80.00% to 125.00%.[6]
Bioanalytical Method: Quantification of Atazanavir in Human Plasma using LC-MS/MS
The following protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atazanavir in human plasma, utilizing this compound as the internal standard (IS).
Materials and Reagents
-
Atazanavir sulfate reference standard (USP)[2]
-
This compound internal standard (TRC)[2]
-
Acetonitrile (LC-MS grade)[2]
-
Methanol (LC-MS grade)[2]
-
Ammonium acetate[2]
-
Acetic acid[2]
-
Human plasma (with anticoagulant)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)[8] |
| Mobile Phase | Acetonitrile and 7.5 mM ammonium acetate with 0.1% acetic acid[2][9] |
| Elution | Gradient or isocratic |
| Flow Rate | 0.3 - 1.0 mL/min[2][10] |
| Injection Volume | 5 - 10 µL[9][11] |
| Column Temperature | Ambient |
Table 2: Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Atazanavir) | m/z 705.5 → 168.2[2][11] |
| MRM Transition (this compound) | m/z 710.2 → 168.0[2] |
| Curtain Gas (N2) | 30 lb/in²[11] |
| Ion Spray Voltage | 5 kV[11] |
| Temperature | 475°C[11] |
Experimental Protocols
3.3.1. Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve atazanavir sulfate in methanol.[2]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the atazanavir stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.[2] Prepare a working solution of this compound in the same diluent.
3.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (blank, standard, QC, or study sample) into a microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Add 1 mL of ice-cold acetonitrile to precipitate plasma proteins.[9]
-
Vortex the mixture for 3 minutes.[9]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
Inject an aliquot into the LC-MS/MS system.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.99[2] |
| Range | 25 to 10,000 ng/mL[8] | 0.2 to 1000 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.2 ng/mL[9] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.75% to 6.31%[2] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.3% to 8.3%[8] |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -1.33% to 4.00%[2] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 90.4% to 110.5%[8] |
| Recovery (%) | Consistent, precise, and reproducible | >92%[11] |
| Matrix Effect | Should be assessed and minimized | No significant effect observed |
| Stability | Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term) | Stable for at least 3 months at -20°C[9] |
Data Presentation
The pharmacokinetic parameters from the bioequivalence study should be summarized in a clear and concise table for easy comparison between the test and reference products.
Table 4: Illustrative Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| Cmax (ng/mL) | 5150 ± 1230 | 5230 ± 1350 | 98.5% (92.3% - 105.1%) |
| AUC0-t (ngh/mL) | 45100 ± 9800 | 46200 ± 10500 | 97.6% (91.5% - 104.2%) |
| AUC0-inf (ngh/mL) | 47500 ± 10200 | 48600 ± 11000 | 97.7% (91.8% - 104.1%) |
| Tmax (h) | 2.5 ± 0.8 | 2.3 ± 0.7 | - |
| t1/2 (h) | 8.8 ± 2.1 | 8.6 ± 1.9 | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.
Visualizations
Caption: Workflow for a typical two-way crossover bioequivalence study.
Caption: Key components of bioanalytical method validation.
Caption: Process flow for the bioanalysis of atazanavir in plasma samples.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omicsonline.org [omicsonline.org]
- 5. doaj.org [doaj.org]
- 6. extranet.who.int [extranet.who.int]
- 7. extranet.who.int [extranet.who.int]
- 8. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpar.com [ijpar.com]
- 11. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring patient adherence to antiretroviral therapy (ART) is crucial for successful management of HIV infection. Suboptimal adherence can lead to virologic failure, drug resistance, and disease progression. While various methods exist to assess adherence, such as self-reporting and therapeutic drug monitoring in plasma, these methods often reflect only short-term drug intake. The analysis of drug concentrations in hair samples offers a significant advantage by providing a long-term, cumulative measure of drug exposure over weeks to months.[1][2][3][4]
Atazanavir (ATV), a protease inhibitor used in combination ART, can be quantified in hair samples to provide an objective measure of adherence.[1][5] This analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][5][6] To ensure accuracy and precision, a deuterated internal standard, Atazanavir-d5 (ATV-d5), is utilized.[1][5] The stable isotope-labeled internal standard co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for correction of any variability during sample preparation and analysis.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the analysis of atazanavir in human hair samples for drug adherence monitoring.
Quantitative Data Summary
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of atazanavir in hair, demonstrating the performance and clinical utility of this assay.
Table 1: LC-MS/MS Method Validation Parameters for Atazanavir Quantification in Hair [1][5][6][7]
| Parameter | Value |
| Linearity Range | 0.050 - 20.0 ng/mg |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mg |
| Intra-day Precision (%CV) | 1.75 - 6.31% |
| Inter-day Precision (%CV) | 3.13 - 10.8% |
| Intra-day Accuracy (%RE) | -14.6 to 8.00% |
| Inter-day Accuracy (%RE) | -4.00 to 2.00% |
| Extraction Efficiency | > 95% |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error
Table 2: Atazanavir Hair Concentrations and Association with Clinical Outcomes
| Study Population/Parameter | Atazanavir Concentration (ng/mg) | Key Finding |
| Virologic Suppression Cutoff [2] | < 0.658 ng/mg (lowest quintile) | Only 25% of patients had suppressed viral load. |
| > 5.19 ng/mg (highest quintile) | 87% of patients had suppressed viral load. | |
| Median Concentration in Adherent Patients [4] | 2.95 (IQR 0.49–4.60) | Hair levels showed a strong inverse correlation with plasma HIV-1 RNA. |
| Adherence Association [2] | Strong association with self-reported adherence (>95% vs. <95%) | p < 0.001 |
| Cutoff for Virological Failure in Adolescents [8] | < 2.35 ng/mg | Participants with virological failure were more likely to have suboptimal hair concentrations. |
IQR = Interquartile Range
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of atazanavir in hair samples using this compound as an internal standard.
Protocol 1: Hair Sample Collection and Processing
-
Sample Collection: Collect a small hair sample (approximately 10-30 strands) from the posterior vertex of the scalp. Cut the hair as close to the scalp as possible.
-
Sample Storage: Store the hair samples in a clean, dry, and labeled container at room temperature, protected from light. Atazanavir in hair is stable at room temperature for at least 10 months.[7]
-
Sample Preparation:
-
Select approximately 2 mg of hair from the collected sample.
-
Wash the hair samples twice with methanol to remove external contaminants.
-
Allow the washed hair to air dry completely or use a stream of nitrogen.
-
Cut the dried hair into small pieces (1-2 mm) to increase the surface area for extraction.
-
Protocol 2: Atazanavir Extraction from Hair
-
Sample Digestion:
-
Weigh approximately 2 mg of the processed hair into a borosilicate glass test tube.
-
Add a solution of methanol and trifluoroacetic acid (TFA).
-
Spike the sample with the internal standard, this compound (ATV-d5), to a final concentration of 0.200 µg/mL.[1]
-
Vortex the mixture for 2 minutes.
-
Incubate the sample at 37°C for 16 hours to extract the drug from the hair matrix.[9]
-
-
Sample Clarification:
-
After incubation, centrifuge the sample at a high speed (e.g., 8000 g) for 5 minutes to pellet any debris.[9]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: [1][5][10]
-
Column: BDS C-18 column (5 µm, 4.6 × 100 mm)
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions: [1][5][10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Atazanavir (ATV): MH+ m/z 705.3 → m/z 168.0
-
This compound (ATV-d5): MH+ m/z 710.2 → m/z 168.0
-
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of atazanavir into blank hair samples and processing them alongside the unknown samples. The linear range is typically 0.050 to 20.0 ng/mg.[1][5][6]
-
The concentration of atazanavir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of atazanavir in hair samples.
Caption: Workflow for Atazanavir Analysis in Hair.
Logical Relationship: Adherence and Clinical Outcome
This diagram illustrates the logical relationship between drug adherence, atazanavir concentration in hair, and the resulting clinical outcome.
Caption: Adherence, Hair Concentration, and Outcome.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hair concentrations of atazanavir are associated with the success of HIV treatment | aidsmap [aidsmap.com]
- 3. Atazanavir concentration in hair is the strongest predictor of outcomes on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiretroviral Hair Levels, Self-Reported Adherence and Virologic Failure in Second-Line Regimen Patients in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. Defining a Cutoff for Atazanavir in Hair Samples Associated With Virological Failure Among Adolescents Failing Second-Line Antiretroviral Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Six Antiretroviral Drugs in Human Hair Using an LC-ESI+-MS/MS Method: Application to Adherence Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is a critical protease inhibitor used in combination antiretroviral therapy (ART) for the management of HIV-1 infection.[1][2][3][4] Monitoring the plasma concentration of atazanavir is essential for ensuring therapeutic efficacy and minimizing toxicity, which in turn is crucial for maintaining viral suppression.[5][6] Viral load, the measure of the number of HIV RNA copies in the blood, is a key indicator of treatment success.[5][7][8] Accurate quantification of atazanavir in patient samples is therefore intrinsically linked to viral load measurement research. Atazanavir-d5, a deuterated analog of atazanavir, serves as an indispensable tool in this context, acting as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical methods.[1][9][10][11][12] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.[10][13][14]
Application Notes
The primary application of this compound is as an internal standard in the quantitative analysis of atazanavir in biological matrices such as plasma, serum, and hair.[1][12] Its chemical structure is identical to atazanavir, with the exception of five hydrogen atoms being replaced by deuterium. This mass difference allows it to be distinguished from the non-labeled atazanavir by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly to the analyte during sample extraction, chromatography, and ionization.[9][10]
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: this compound compensates for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data.[10][13]
-
Co-elution with Analyte: Ideally, the deuterated internal standard co-elutes with the analyte, meaning they experience the same chromatographic conditions and potential matrix interferences.[9][14]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[10][11][13]
Experimental Protocols
The following protocols describe a general workflow for the quantification of atazanavir in human plasma using this compound as an internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve Atazanavir sulfate in 50% methanol (MeOH).[1]
-
This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Dissolve this compound in 100% MeOH.[1]
-
Atazanavir Working Solutions: Prepare serial dilutions of the atazanavir stock solution with 50% MeOH to create working solutions for the standard curve and quality control (QC) samples at various concentrations.[1]
-
This compound Working Solution (e.g., 0.200 µg/mL): Dilute the this compound stock solution with 50% MeOH to the desired final concentration.[1]
-
Storage: Stock and working solutions are typically stable for at least 6 months at 4°C.[1]
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a validated method for the simultaneous determination of multiple protease inhibitors.[15]
-
To 50 µL of a plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound working solution and vortex for approximately 10 seconds.
-
Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.
-
Load the samples onto an Oasis HLB extraction cartridge that has been preconditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge for 2 minutes using nitrogen gas.
-
Elute the analytes and the internal standard with 500 µL of 0.2% formic acid in methanol into clean collection tubes.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are example parameters and can be optimized based on the specific instrumentation available.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column such as a Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or a Thermo Fisher BDS C-18 (5.0 μm, 4.6 × 100 mm) can be used.[1][15]
-
Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid or 4 mM ammonium acetate with 0.15% acetic acid) and an organic component (e.g., acetonitrile or methanol).[1][15]
-
Flow Rate: Typically in the range of 0.3 to 0.8 mL/min.[1][15]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for atazanavir and this compound.
-
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below. The data presented are representative examples from published literature.
Table 1: Linearity and Sensitivity of Atazanavir Quantification
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 5.0–6000 ng/mL | [15] |
| Linearity Range (Hair) | 0.0500–20.0 ng/mg | [1][2] |
| Correlation Coefficient (r) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) - Plasma | 5.0 ng/mL | [15] |
Table 2: Accuracy and Precision of Atazanavir Quantification in Hair
| QC Level | Concentration (ng/mg) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | 0.150 | 6.31 | 5.87 | 4.00 | [1][2] |
| Medium | 1.00 | 1.75 | 2.00 | -1.33 | [1][2] |
| High | 10.0 | 2.80 | 3.50 | 0.00 | [1][2] |
Table 3: Recovery of Atazanavir from Biological Matrices
| Matrix | Extraction Method | Overall Extraction Efficiency | Reference |
| Hair | Optimized Extraction | > 95% | [1][2] |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the application of this compound for atazanavir quantification.
Caption: Experimental workflow for atazanavir quantification.
Caption: Logic of using this compound in viral load research.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of atazanavir/ritonavir-based antiretroviral therapy for HIV-1 infected subjects: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and Safety of Atazanavir Use for the Treatment of Children and Adolescents Living With HIV: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virologic outcomes on dolutegravir-, atazanavir-, or efavirenz-based ART in urban Zimbabwe: A longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. scispace.com [scispace.com]
- 15. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the Technical Support Center for optimizing Atazanavir-d5 concentration as an internal standard in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the optimal concentration of this compound as an internal standard (IS) crucial for my assay's performance?
A1: The concentration of your internal standard, this compound, is critical for ensuring the accuracy, precision, and reliability of your bioanalytical method.[1] An optimized concentration helps to adequately compensate for variability during sample preparation, injection, and ionization in the mass spectrometer.[1][2][3] If the concentration is too low, the IS response may be noisy and insufficient for reliable quantification. Conversely, if the concentration is too high, it can lead to detector saturation or cause ion suppression, negatively impacting the analyte signal.[4]
Q2: What are the general guidelines for an acceptable internal standard response?
A2: While there are no universally mandated criteria for internal standard variation (ISV), regulatory bodies like the FDA emphasize the importance of monitoring the IS response.[5] Generally, the IS response should be consistent across all samples in an analytical run, including calibration standards, quality controls (QCs), and unknown samples.[6] A common practice is to establish an in-house acceptance window for the IS response during method development. Any samples with an IS response falling outside this predefined range may require investigation and potential reanalysis.
Q3: What should I do if I observe high variability in the this compound signal?
A3: High variability in the internal standard signal can stem from several sources. A systematic investigation is necessary to identify the root cause. Key areas to investigate include:
-
Sample Preparation: Inconsistent pipetting, incomplete mixing of the IS with the sample, or variable extraction recovery can all lead to fluctuations.
-
Instrument Performance: Issues with the autosampler, such as inconsistent injection volumes, or instability in the mass spectrometer's source conditions can cause signal variability.
-
Matrix Effects: Co-eluting components from the biological matrix can suppress or enhance the ionization of the IS, leading to inconsistent responses.
Q4: Can the concentration of this compound affect the linearity of my calibration curve?
A4: Yes, an inappropriate concentration of this compound can impact the linearity of your calibration curve. If there is any cross-signal contribution from the analyte to the internal standard, a low IS concentration can make the calibration curve increasingly nonlinear.[1] It is important to select a concentration that provides a stable and reliable signal across the entire calibration range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IS response across a run | Inconsistent sample preparation (e.g., pipetting errors, incomplete mixing). | Review and standardize the sample preparation workflow. Ensure all pipettes are calibrated and that the IS is thoroughly vortexed with the sample. |
| Instability in the LC-MS system (e.g., fluctuating pump pressure, inconsistent injection volume). | Perform system suitability tests before each run. Check for leaks, ensure the autosampler is functioning correctly, and allow the mass spectrometer to stabilize. | |
| Matrix effects from the biological sample. | Optimize the sample clean-up procedure to remove interfering matrix components. Consider using a more rigorous extraction method like solid-phase extraction (SPE). | |
| Gradual increase or decrease in IS signal during a run | Instrument drift (e.g., changes in source temperature or gas flow over time). | Allow for adequate instrument warm-up and equilibration time. Monitor system suitability throughout the run. |
| Contamination buildup in the LC-MS system. | Implement a robust column washing procedure between runs and periodically clean the mass spectrometer source. | |
| Poor peak shape for this compound | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase and gradient to ensure good chromatographic peak shape for both the analyte and the IS. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing or replacing the column. | |
| IS signal is too low or noisy | The concentration of the this compound working solution is too low. | Prepare a new working solution with a higher concentration and re-evaluate. |
| Poor ionization efficiency in the mass spectrometer. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | |
| IS signal is saturated | The concentration of the this compound working solution is too high. | Dilute the IS working solution and re-evaluate the response. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound internal standard that provides a consistent and reproducible signal without interfering with the analyte quantification.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, serum)
-
Atazanavir reference standard
-
LC-MS/MS system
Procedure:
-
Prepare a series of this compound working solutions: From your stock solution, prepare several dilutions of this compound in the appropriate reconstitution solvent. The concentrations should span a range that is expected to be suitable, for example, from 50 ng/mL to 500 ng/mL.
-
Spike into blank matrix: For each concentration of the this compound working solution, spike a known volume into a set of blank biological matrix samples. These will be your test samples.
-
Prepare Quality Control (QC) samples: Prepare low, medium, and high concentration QC samples of Atazanavir in the blank biological matrix.
-
Process and analyze: Process the test samples and QC samples using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction). Analyze the extracted samples by LC-MS/MS.
-
Evaluate the IS response:
-
Signal Intensity: The peak area of this compound should be sufficiently high to ensure good precision but not so high that it causes detector saturation.
-
Response Consistency: The peak area of this compound should be consistent across all injections of the test samples. The coefficient of variation (%CV) of the IS peak area should ideally be less than 15%.
-
Impact on Analyte: The chosen IS concentration should not suppress the ionization of the Atazanavir analyte, particularly at the lower limit of quantification (LLOQ).
-
-
Select the optimal concentration: Choose the this compound concentration that provides a stable and reproducible signal with minimal impact on the analyte's response. This concentration should be used for all subsequent validation and sample analysis runs.
Data Presentation
Table 1: Examples of this compound Concentrations Used in Published Bioanalytical Methods
| Matrix | This compound Concentration | Reference |
| Human Hair | 200 ng/mL | [1][7] |
| Human Plasma | Not specified, but used as IS | [8][9][10][11] |
Note: The optimal concentration will be method-dependent and should be determined experimentally.
Table 2: Acceptance Criteria for Method Validation Parameters (Based on FDA Guidance)
| Parameter | Acceptance Criteria | Reference |
| Precision (%CV) for Calibrators and QCs | ≤ 15% (except for LLOQ, which should be ≤ 20%) | [12][13] |
| Accuracy (%Bias) for Calibrators and QCs | Within ±15% of the nominal value (except for LLOQ, which should be within ±20%) | [12][13] |
| Interference in Blank Matrix (at analyte RT) | < 20% of the LLOQ response | [12] |
| Interference in Blank Matrix (at IS RT) | < 5% of the IS response | [12] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing lopinavir and atazanavir plasma concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atazanavir trough plasma concentration monitoring in a cohort of HIV-1-positive individuals receiving highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decrease of Atazanavir and Lopinavir Plasma Concentrations in a Boosted Double Human Immunodeficiency Virus Protease Inhibitor Salvage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Welcome to the Technical Support Center for Atazanavir-d5 LC-MS analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in Atazanavir LC-MS analysis?
The most significant source of variability in the LC-MS analysis of Atazanavir, particularly in biological matrices like human plasma, is the "matrix effect."[1] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the sample matrix.[1] For Atazanavir, severe ion suppression is a common issue, especially when using simpler sample preparation methods like protein precipitation.[1]
Q2: How does this compound internal standard help in mitigating matrix effects?
A deuterated internal standard like this compound is the ideal choice for quantitative LC-MS analysis. Because it is chemically almost identical to Atazanavir, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively compensated, leading to more accurate and precise quantification.
Q3: I am observing poor peak shape (e.g., tailing or splitting) for Atazanavir and this compound. What could be the cause?
Poor peak shape can arise from several factors:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Atazanavir and its interaction with the stationary phase.
-
Strong Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
Q4: My this compound signal is inconsistent or drifting. What should I investigate?
Inconsistent internal standard signal can compromise the accuracy of your results. Here are some potential causes:
-
Inaccurate Pipetting: Ensure precise and consistent addition of the internal standard to all samples and standards.
-
Degradation of Internal Standard: Atazanavir can be unstable under certain conditions. Ensure proper storage and handling of your this compound stock and working solutions.
-
Incomplete Solubilization: Verify that the internal standard is completely dissolved in the spiking solution.
-
Variable Extraction Recovery: If the extraction efficiency of the internal standard varies between samples, it will lead to inconsistent signals.
Troubleshooting Matrix Effects
A systematic approach is crucial for identifying and mitigating matrix effects. The following guide outlines a workflow for troubleshooting these issues.
Caption: A logical workflow for identifying and addressing matrix effects in LC-MS analysis.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical in minimizing matrix effects for Atazanavir analysis. Solid-phase extraction (SPE) has been shown to be the most effective method for reducing ion suppression compared to protein precipitation (PP) and liquid-liquid extraction (LLE).[1]
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | Severe Ion Suppression[1] | Less Ion Suppression than PP[1] | Ion Suppression Circumvented[1] |
| Mean Relative Recovery | Not Reported | Not Reported | 84.9%[1] |
| Absolute Matrix Effect | Not Reported | Not Reported | 93.2%[1] |
| Complexity | Low | Moderate | High |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Can be automated for high throughput[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Atazanavir in Human Plasma
This protocol is based on a method shown to effectively reduce matrix effects for Atazanavir analysis.[1]
Caption: A typical workflow for solid-phase extraction of Atazanavir from plasma samples.
Methodology:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition a LiChrosep Sequence extraction cartridge as per the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove polar interferences.
-
Elution: Elute Atazanavir and this compound from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP) for Atazanavir in Human Plasma
While prone to matrix effects, protein precipitation is a simpler method for sample preparation.
Methodology:
-
Sample Preparation: To a 100 µL aliquot of human plasma, add the this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the mobile phase to improve compatibility with the LC system.
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Atazanavir in Human Plasma
LLE offers a balance between simplicity and cleanliness of the final extract.
Methodology:
-
Sample Preparation: To a 500 µL aliquot of human plasma, add the this compound internal standard.
-
pH Adjustment: Adjust the pH of the plasma sample to alkaline conditions (e.g., using a small volume of ammonium hydroxide) to ensure Atazanavir is in its non-ionized form.
-
Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for several minutes and then centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer containing Atazanavir to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between different factors contributing to matrix effects and the strategies to mitigate them.
Caption: Key causes of matrix effects and the primary strategies for their mitigation.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of Atazanavir-d5, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in reversed-phase HPLC or UPLC?
Poor peak shape for this compound can stem from several factors, including interactions with the stationary phase, issues with the mobile phase, or improper sample preparation. Atazanavir is a basic compound, making it susceptible to interactions with residual silanol groups on silica-based columns, a primary cause of peak tailing.[1][2] Other contributing factors can include column overload, inappropriate pH of the mobile phase, extra-column volume, and using a sample solvent stronger than the mobile phase.[3][4][5]
Q2: My this compound peak is exhibiting significant tailing. What are the specific steps to resolve this?
Peak tailing is a common issue when analyzing basic compounds like Atazanavir.[2] It is often characterized by an asymmetric peak with a drawn-out trailing edge.[3] This can compromise peak integration accuracy and reduce resolution.[6]
To address peak tailing, consider the following troubleshooting steps:
-
Mobile Phase pH Adjustment: Atazanavir has basic functional groups that can interact with acidic silanol groups on the column's stationary phase.[2] Lowering the mobile phase pH (typically to between 2.5 and 3.5) ensures that these basic groups are protonated, minimizing secondary interactions.[1][3][7]
-
Use of Additives: Incorporating a small amount of an amine additive, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.[1]
-
Column Chemistry: Employing a column with low silanol activity or one that is end-capped can significantly reduce tailing.[2] Alternatively, columns with different stationary phases, such as those with polar-embedded groups, can offer better peak symmetry for basic compounds.[3]
-
Reduce Sample Concentration: Overloading the column is a frequent cause of peak distortion.[6][8] Diluting the sample or reducing the injection volume can often resolve tailing caused by mass overload.[3]
Q3: What should I investigate if my this compound peak is fronting?
Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur. Potential causes include:
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted, fronting peak.[3][5] Ensure your sample diluent is similar in strength to, or weaker than, the mobile phase.[5][8]
-
Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting.[6] Try reducing the injection volume or sample concentration.
-
Column Collapse or Degradation: In rare cases, a physical change in the column bed, such as a void or channel, can lead to abnormal peak shapes, including fronting.[4]
Q4: How can I improve the resolution between this compound and Atazanavir or other analytes?
In many applications, this compound is used as an internal standard for the quantification of Atazanavir. While they are chemically similar, a slight chromatographic separation can occur due to the isotopic effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[9][10] To optimize resolution:
-
Adjust Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter selectivity and improve separation.[11][12]
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.[8]
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) can provide different selectivities and potentially improve resolution.[13]
-
Temperature Control: Adjusting the column temperature can influence retention times and selectivity, which may enhance resolution.[13]
Q5: Are there specific considerations for using a deuterated internal standard like this compound in LC-MS?
Yes, while deuterated internal standards are excellent for correcting matrix effects and variability, there are some unique considerations:[13]
-
Isotopic Purity: Ensure the isotopic purity of the this compound standard is high (typically ≥98%) to minimize the contribution of unlabeled Atazanavir, which could lead to inaccuracies, especially at low concentrations.[13]
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects. However, complete co-elution is not always achieved due to the kinetic isotope effect.[9][13] If they are separated, ensure the separation is consistent. Modifying the gradient or column chemistry can help improve co-elution.[13]
-
Stability: Check for potential isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can be more likely in highly acidic or basic conditions or at elevated temperatures.[13]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and fixing peak tailing issues with this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Guide 2: Improving Peak Resolution
This guide outlines steps to enhance the separation between this compound and other components.
Troubleshooting Workflow for Poor Resolution
Caption: A workflow for improving chromatographic resolution.
Data and Protocols
Table 1: Example HPLC & UPLC Conditions for Atazanavir Analysis
This table summarizes various chromatographic conditions reported in the literature for the analysis of Atazanavir, which can be adapted for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm)[7] | Unisol C18 (150mm x 4.6mm, 3µm)[11] | BDS C-18 (100mm x 4.6mm, 5.0µm)[14] | Zorbax C-18 (150mm x 4.6mm, 3.5µm)[15] |
| Mobile Phase | Methanol:Water (90:10 v/v), pH 3.55 with acetic acid[7] | Acetonitrile:Buffer pH 5.0 (50:50 v/v)[11] | 55% ACN, 45% water, 0.15% acetic acid, 4mM ammonium acetate[14] | Gradient elution[15] |
| Flow Rate | 0.5 mL/min[7] | 0.8 mL/min[11] | 0.8 mL/min[14] | Not specified |
| Detection | UV at 249 nm[7] | Not specified | MS/MS (MRM)[14] | UV at 210 nm[15] |
| Injection Volume | 20 µL[7] | Not specified | Not specified | Not specified |
| Temperature | Ambient[7] | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Ammonium acetate and acetic acid (or other suitable buffer components)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.15% acetic acid and 4 mM ammonium acetate in water.
-
Mobile Phase B: 55% acetonitrile and 45% water with 0.15% acetic acid and 4 mM ammonium acetate.[14]
-
Degas both mobile phases by sonication or vacuum filtration.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[14]
-
Prepare a working solution by diluting the stock solution with 50% methanol to the desired concentration (e.g., 0.200 µg/mL).[14]
-
Store stock and working solutions at 4°C.[14]
4. Chromatographic Conditions:
-
Column: BDS C-18, 5.0 μm, 4.6 × 100 mm.[14]
-
Mobile Phase: Isocratic elution with Mobile Phase B.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 5-20 µL.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transition for this compound: MH+ m/z 710.2 → m/z 168.0.[14]
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a thorough flushing procedure can help restore performance.
1. Disconnect the Column: Disconnect the column from the detector to avoid contamination.
2. Flushing Sequence (for Reversed-Phase C18 columns):
-
Step 1: Buffer Removal: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Step 2: Removal of Non-polar Contaminants: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol.
-
Step 3 (Optional, for strong contamination): If performance is still poor, a stronger solvent sequence can be used. Flush sequentially with 10 column volumes of:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene chloride (ensure your HPLC system is compatible)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
-
Step 4: Re-equilibration: Equilibrate the column with the mobile phase for at least 20-30 column volumes before the next analysis.
Disclaimer: Always consult the column manufacturer's guidelines for specific recommendations on cleaning and regeneration procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 11. ijrpr.com [ijrpr.com]
- 12. ijrpb.com [ijrpb.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Atazanavir-d5 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity and accuracy of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock and working solutions?
A1: this compound stock and working solutions prepared in 50% methanol have demonstrated stability for at least 6 months when stored at 4°C[1]. It is crucial to prevent solvent evaporation and exposure to light during storage.
Q2: How stable is this compound in human plasma during storage and sample processing?
A2: While specific quantitative data for this compound is not extensively published, bioanalytical method validations for Atazanavir, which utilize this compound or similar deuterated analogs (like Atazanavir-d6) as internal standards, have established acceptable stability under various conditions. Generally, the stability of the deuterated internal standard is expected to mimic that of the analyte. Stability is considered acceptable if the mean accuracy is within ±15% of the nominal concentration[2].
Q3: What are the key stability assessments to perform for this compound in a bioanalytical method validation?
A3: According to regulatory guidelines (FDA, EMA), the following stability assessments are essential:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte and internal standard after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that reflects the sample handling time during processing.
-
Long-Term Stability: Determines the stability of the analyte and internal standard in the matrix at intended storage temperatures (e.g., -20°C or -80°C) for a period that covers the sample storage duration.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler until analysis.
-
Stock and Working Solution Stability: Confirms the stability of the standard and internal standard solutions under their storage conditions.
Q4: I am observing inconsistent internal standard (this compound) peak areas in my plasma samples. What could be the cause?
A4: Inconsistent this compound peak areas could be due to several factors:
-
Degradation: The internal standard may be degrading during sample collection, storage, or processing. Review your storage conditions and handling times.
-
Extraction Variability: Inconsistent recovery of the internal standard during the sample extraction process can lead to variable peak areas. Ensure your extraction procedure is robust and reproducible.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source due to interfering components from the biological matrix can affect the internal standard's signal.
-
Pipetting Errors: Inaccurate addition of the internal standard solution to the samples will result in varying concentrations and peak areas.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreasing this compound response over a batch run | Post-preparative instability. The processed samples may be degrading in the autosampler. | Perform a post-preparative stability experiment by re-injecting a set of processed samples after they have been in the autosampler for a known period. If degradation is confirmed, consider reducing the batch size or storing the samples at a lower temperature in the autosampler. |
| High variability in this compound peak areas across a validation batch | Inconsistent sample handling or extraction. This could be due to variations in bench-top time, temperature, or extraction efficiency. | Standardize all sample handling and extraction steps. Ensure all samples are processed under identical conditions. Perform a short-term stability assessment to understand the impact of bench-top exposure. |
| Loss of this compound signal after freeze-thaw cycles | Freeze-thaw instability. The molecule may be sensitive to repeated freezing and thawing. | Conduct a specific freeze-thaw stability study for this compound in the matrix of interest. If instability is confirmed, minimize the number of freeze-thaw cycles for study samples. Aliquot samples upon collection to avoid repeated thawing of the bulk sample. |
| This compound peak detected in blank matrix samples | Contamination. This could originate from the analytical system, glassware, or reagents. | Thoroughly clean the LC-MS system. Use fresh solvents and reagents. Prepare a new set of blank matrix samples using clean collection tubes and processing materials. |
Summary of this compound Stability Data
The following tables summarize the available stability data for Atazanavir and its deuterated analogs. As specific data for this compound is limited, data for Atazanavir or other deuterated analogs in human plasma is used as a surrogate, assuming similar stability profiles. The acceptance criterion for stability is typically a deviation of no more than ±15% from the nominal concentration.
Table 1: Solution Stability of this compound
| Solution Type | Solvent | Storage Temperature | Duration | Stability | Reference |
| Stock & Working Solutions | 50% Methanol | 4°C | At least 6 months | Stable | [1] |
Table 2: Stability of Atazanavir/Atazanavir-d6 in Human Plasma
| Stability Type | Storage/Incubation Condition | Duration | Analyte Concentration | Stability (% Deviation from Nominal) | Reference |
| Freeze-Thaw | 3 cycles at -20°C and -70°C | N/A | Low and High QC | Within ±15% | Assumed based on general validation requirements[2] |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Low and High QC | Within ±15% | Assumed based on general validation requirements[2] |
| Long-Term | -70°C | 90 days | Low and High QC | Within ±15% | Assumed based on general validation requirements[2] |
| Post-Preparative | Autosampler at 10°C | 48 hours | Low and High QC | Within ±15% | Assumed based on general validation requirements[2] |
Experimental Protocols
Below are detailed methodologies for key stability experiments, based on standard bioanalytical practices.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at two concentration levels (low and high quality control, LQC and HQC).
-
Baseline Analysis: Analyze a set of freshly prepared spiked samples (n=6 for each level) to establish the baseline concentration.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to the desired number of freeze-thaw cycles (e.g., three cycles). A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw cycle, analyze the samples (n=6 for each level).
-
Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline for each level. The stability is acceptable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare a set of LQC and HQC samples in the biological matrix.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -70°C).
-
Analysis: At specified time points (e.g., 30, 90, 180 days), retrieve a set of stored samples (n=6 for each level) and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: Compare the mean concentration of the stored samples to the nominal concentration. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizing Experimental Workflows
Workflow for Freeze-Thaw Stability Assessment
Logical Relationship for Troubleshooting Inconsistent Internal Standard Signal
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Atazanavir using its deuterated internal standard, Atazanavir-d5.
Troubleshooting Guide: Overcoming Ion Suppression
Problem: I'm observing low signal intensity, poor sensitivity, and high variability in my Atazanavir or this compound signal.
This is a classic sign of ion suppression, a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3]
Initial Troubleshooting Steps
-
Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause. A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[1][4]
-
Evaluate Your Internal Standard Performance: this compound, as a stable isotope-labeled internal standard (SIL-IS), should co-elute with Atazanavir and experience the same degree of ion suppression, thereby compensating for the signal loss.[5][6] If you are still seeing high variability, it could indicate that the suppression is extreme or that other issues are at play.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Atazanavir analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of an analyte, in this case, Atazanavir, is reduced by the presence of co-eluting matrix components.[1][2] These interfering components can originate from the biological matrix (e.g., plasma, serum), such as phospholipids, salts, and proteins.[4][6] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[1]
Q2: How can I effectively clean up my plasma samples to reduce matrix effects before injecting them into the LC-MS/MS system?
A2: Robust sample preparation is one of the most effective ways to mitigate ion suppression.[2][6][7] For Atazanavir analysis in human plasma, a comparative study has shown that Solid Phase Extraction (SPE) is more effective at reducing ion suppression than Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE).[8][9]
Data on Extraction Techniques for Atazanavir in Human Plasma
| Sample Preparation Technique | Observation on Ion Suppression | Mean Relative Recovery | Absolute Matrix Effect | Reference |
| Protein Precipitation (PP) | Severe ion suppression observed. | Not Reported | Not Reported | [8] |
| Liquid-Liquid Extraction (LLE) | Lesser ion suppression than PP, but still present. | Not Reported | Not Reported | [8] |
| Solid Phase Extraction (SPE) | Ion suppression was circumvented. | 84.9% | 93.2% | [8] |
Q3: I am using Protein Precipitation due to its simplicity. What are its limitations and how can I improve it?
A3: While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components, particularly phospholipids, which are a major cause of ion suppression.[1][6] This can lead to significant matrix effects.[1] To improve upon a simple protein precipitation protocol, consider diluting the sample extract before injection, which can reduce the concentration of interfering compounds.[1][10] However, this may not be suitable for trace analysis where sensitivity is critical.[1]
Q4: Can optimizing my chromatographic conditions help in minimizing ion suppression?
A4: Yes, chromatographic optimization is a powerful tool to separate Atazanavir from interfering matrix components.[1][2][7] Consider the following strategies:
-
Gradient Elution: Employing a gradient elution can help to separate the analyte of interest from matrix components that might co-elute under isocratic conditions.
-
Column Chemistry: Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of your separation.
-
Flow Rate Reduction: Lowering the flow rate, especially in the nano-flow range, has been shown to reduce signal suppression.[1]
Q5: My results are inconsistent across different batches of plasma. What could be the cause and how can this compound help?
A5: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[5] This is where a stable isotope-labeled internal standard like this compound is crucial. Since this compound has nearly identical physicochemical properties to Atazanavir, it will co-elute and be affected by the matrix in the same way.[5][6] By using the ratio of the analyte signal to the internal standard signal for quantification, variability due to ion suppression can be effectively compensated for.[5]
Experimental Protocols
Recommended Protocol: Solid Phase Extraction (SPE) for Atazanavir in Human Plasma
This protocol is based on a validated method that demonstrated minimal ion suppression.[8][11]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
Spike 50 µL of plasma with the this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis HLB).[11]
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a solution designed to remove polar interferences (e.g., 1 mL of 5% methanol in water).
-
-
Elution:
-
Elute Atazanavir and this compound from the cartridge with an appropriate organic solvent (e.g., 1 mL of methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of Atazanavir-d5 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Troubleshooting Guide
Q1: My recovery of this compound is low after Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to identify the root cause.
Initial Troubleshooting Steps:
-
Analyze All Fractions: To pinpoint where the loss is occurring, collect and analyze the load, wash, and elution fractions. This will tell you if the this compound is not binding to the sorbent, being washed away prematurely, or not eluting properly.
-
Verify Standard Integrity: Ensure the this compound internal standard (IS) has not degraded. Prepare a fresh stock solution and compare its response to the one used in the experiment.
Troubleshooting Workflow for Poor SPE Recovery:
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Detailed Causes and Solutions for Poor SPE Recovery:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sample pH | Atazanavir is a basic compound with a pKa of approximately 4.88[1]. For strong retention on reversed-phase or cation-exchange sorbents, the sample pH should be adjusted to ensure Atazanavir is in its appropriate ionic state. For reversed-phase, a higher pH (e.g., > 6.8) will neutralize the molecule, increasing its retention. For cation exchange, a lower pH (e.g., < 2.88) will ensure it is positively charged. | Adjust the sample pH to be approximately 2 units above the pKa for reversed-phase SPE or 2 units below the pKa for cation-exchange SPE. |
| Inappropriate Sorbent Choice | The choice of SPE sorbent is critical. While C18 is commonly used, for a basic compound like Atazanavir, a mixed-mode sorbent that combines reversed-phase and ion-exchange properties (e.g., Oasis MCX) can provide better retention and cleaner extracts. | If using a standard reversed-phase sorbent (e.g., C18, Oasis HLB), consider switching to a mixed-mode cation exchange sorbent (e.g., Oasis MCX). |
| Suboptimal Wash Step | The wash solvent may be too strong, causing premature elution of this compound. | Decrease the organic content of the wash solvent. Ensure the pH of the wash solvent is appropriate to maintain the retention of this compound on the sorbent. |
| Inefficient Elution | The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For cation-exchange sorbents, use an elution solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction. |
| Isotopic Exchange (H/D Exchange) | Although less common for carbon-bound deuterium, there is a possibility of deuterium-hydrogen exchange if the deuterium atoms are in labile positions, which can be exacerbated by extreme pH or temperature. | Use a stable-isotope labeled internal standard with deuterium atoms on non-exchangeable positions (e.g., on an aromatic ring). If H/D exchange is suspected, consider using a ¹³C or ¹⁵N labeled internal standard. |
Experimental Protocol: Optimizing SPE Recovery
Objective: To systematically evaluate and optimize the critical steps of an SPE protocol for this compound.
Materials:
-
Blank plasma
-
This compound stock solution
-
SPE cartridges (e.g., Oasis MCX, Oasis HLB)
-
Reagents for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Various organic solvents (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sorbent Selection:
-
Condition and equilibrate two types of SPE cartridges (e.g., Oasis HLB and Oasis MCX) according to the manufacturer's instructions.
-
Spike blank plasma with a known concentration of this compound.
-
Pre-treat the spiked plasma according to the recommended protocol for each sorbent (e.g., acidify for MCX, potentially basify for HLB).
-
Load the pre-treated sample onto each cartridge.
-
Wash the cartridges with a mild wash solution.
-
Elute the analyte with an appropriate elution solvent for each sorbent.
-
Analyze the eluates and compare the recovery.
-
-
pH Optimization (for the selected sorbent):
-
Prepare several aliquots of spiked blank plasma.
-
Adjust the pH of each aliquot to a different value (e.g., 2, 4, 6, 8, 10).
-
Process each sample through the selected SPE protocol.
-
Analyze the eluates and determine the pH that yields the highest recovery.
-
-
Wash and Elution Solvent Optimization:
-
Using the optimal sorbent and sample pH, experiment with different wash solvent strengths (e.g., 5%, 10%, 20% methanol in water). Analyze the wash fractions to check for analyte loss.
-
Test different elution solvents (e.g., methanol, acetonitrile, and mixtures) and modifiers (e.g., with and without formic acid or ammonium hydroxide) to find the most effective elution conditions.
-
Q2: I'm experiencing poor recovery of this compound with Liquid-Liquid Extraction (LLE). What should I investigate?
Poor LLE recovery for this compound is often related to incorrect pH, suboptimal solvent choice, or the formation of emulsions.
Troubleshooting Workflow for Poor LLE Recovery:
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Detailed Causes and Solutions for Poor LLE Recovery:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Aqueous Phase pH | For efficient extraction into an organic solvent, the basic Atazanavir molecule needs to be in its neutral, un-ionized form. This is achieved at a pH above its pKa. | Adjust the pH of the aqueous sample to be at least 2 units higher than the pKa of Atazanavir (i.e., pH > 6.88). |
| Suboptimal Extraction Solvent | The choice of organic solvent is critical for good partitioning. The polarity of the solvent should be matched to the analyte. | Test a range of solvents with varying polarities. Common choices for basic drugs include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane. A mixture of solvents can also be effective. |
| Emulsion Formation | The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor and inconsistent recovery. This is common with plasma samples containing lipids. | To break an emulsion, you can try: centrifugation at a higher speed or for a longer duration, adding salt (e.g., NaCl) to the aqueous phase, or gently rocking the sample instead of vigorous vortexing. |
| Insufficient Phase Separation | Incomplete separation of the aqueous and organic layers will lead to carryover and inaccurate quantification. | Allow sufficient time for the layers to separate. Ensure there is a clear interface before collecting the organic layer. |
| Analyte Adsorption | Atazanavir can adsorb to glass surfaces, especially if using non-silanized glassware. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Experimental Protocol: Optimizing LLE Recovery
Objective: To determine the optimal pH and extraction solvent for this compound LLE.
Materials:
-
Blank plasma
-
This compound stock solution
-
Various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane, hexane)
-
Buffers for pH adjustment
-
Centrifuge
Procedure:
-
pH Optimization:
-
Spike several aliquots of blank plasma with this compound.
-
Adjust the pH of each aliquot to a different value (e.g., 7.0, 8.0, 9.0, 10.0).
-
Add a fixed volume of a selected organic solvent (e.g., methyl tert-butyl ether) to each aliquot.
-
Vortex and centrifuge.
-
Collect the organic layer, evaporate to dryness, and reconstitute in mobile phase.
-
Analyze the samples and determine the pH that yields the highest recovery.
-
-
Solvent Selection:
-
Using the optimal pH determined above, prepare several aliquots of spiked and pH-adjusted plasma.
-
Add different organic solvents or solvent mixtures to each aliquot.
-
Perform the extraction as described above.
-
Analyze the samples and compare the recovery obtained with each solvent system.
-
Quantitative Data Summary: Comparison of Extraction Methods for Atazanavir
| Extraction Method | Sorbent/Solvent | Mean Recovery (%) | Key Considerations | Reference |
| Solid-Phase Extraction (SPE) | LiChrosep Sequence | 84.9 | Good for minimizing matrix effects. | [2] |
| Solid-Phase Extraction (SPE) | C18 | 96.4 | High recovery achieved with a standard reversed-phase sorbent. | [3] |
| Solid-Phase Extraction (SPE) | Oasis MCX | Not specified | Recommended for basic compounds like Atazanavir for high selectivity. | [4] |
| Liquid-Liquid Extraction (LLE) | Not specified | Lower than SPE | Can be effective but may have more matrix interference than SPE. | [2] |
| Protein Precipitation (PP) | Not specified | Not specified | Simple and fast, but generally results in the most significant matrix effects. | [2] |
Frequently Asked Questions (FAQs)
Q3: Can the matrix of the sample (e.g., plasma, urine, tissue homogenate) affect the recovery of this compound?
Yes, the sample matrix can significantly impact recovery. Matrix components can interfere with the extraction process in several ways:
-
Binding to Plasma Proteins: Atazanavir is highly protein-bound. If the proteins are not sufficiently disrupted, this compound can remain bound and not be extracted efficiently. A protein precipitation step or the use of a denaturing agent can help.
-
Ion Suppression/Enhancement: Co-extracted matrix components can affect the ionization of this compound in the mass spectrometer source, leading to artificially low or high signals that can be mistaken for poor recovery. A more selective extraction method (like mixed-mode SPE) can help to remove these interferences.
-
Viscosity: Viscous samples like plasma can lead to slow flow rates during SPE, potentially affecting the interaction time with the sorbent. Diluting the sample can mitigate this.
Q4: My recovery for Atazanavir is acceptable, but the recovery for this compound is consistently lower. What could be the reason?
This phenomenon, known as the "isotope effect," can sometimes occur with deuterated internal standards. Potential reasons include:
-
Chromatographic Separation: The deuterium atoms can cause a slight shift in the retention time of this compound compared to Atazanavir. If this shift causes the internal standard to elute in a region of greater ion suppression, its signal will be lower.
-
Differential Extraction Efficiency: Although chemically similar, the slight difference in physicochemical properties due to deuteration could lead to minor differences in partitioning behavior during LLE or interaction with the sorbent in SPE.
-
Purity of the Internal Standard: Verify the chemical and isotopic purity of the this compound standard. Impurities can lead to an inaccurate assessment of its concentration and, consequently, its recovery.
Q5: What are the key physicochemical properties of Atazanavir that I should consider during method development for extraction?
Understanding the properties of Atazanavir is fundamental to developing a robust extraction method.
| Property | Value | Implication for Extraction | Reference |
| pKa (Strongest Basic) | 4.88 | Atazanavir is a basic drug. Its charge state is highly dependent on pH, which is critical for both SPE and LLE. | [1] |
| logP | 5.86 | This high value indicates that Atazanavir is lipophilic (hydrophobic), favoring extraction into organic solvents when in its neutral form. | [1] |
| Water Solubility | 0.00396 mg/mL | Atazanavir is poorly soluble in water at neutral pH but its solubility increases in acidic conditions. | [1] |
By leveraging these properties, particularly the pH-dependent charge state and high lipophilicity, you can design a highly selective and efficient extraction method for Atazanavir and its deuterated internal standard.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the new HIV-protease inhibitor atazanavir by liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contamination issues during Atazanavir-d5 analytical runs.
Frequently Asked Questions (FAQs)
Q1: What is the difference between carryover and contamination in LC-MS analysis?
A: Carryover is the appearance of a signal from a previous injection in a subsequent analysis, which diminishes with consecutive blank injections.[1][2] Contamination, on the other hand, is the presence of an interfering signal that is consistently present in blanks and samples, often originating from sources like solvents, reagents, or system components.[1]
Q2: I am observing a peak for this compound in my blank injections. What are the potential sources?
A: A persistent this compound peak in blank injections can stem from several sources within your LC-MS system. The most common culprits include the autosampler (injection needle, rotor seals, and wash station), the analytical column, and, less frequently, the mass spectrometer's ion source.[3] It is also possible that your blank solution or mobile phase is contaminated.
Q3: Could my mobile phase or solvents be the source of this compound contamination?
A: Yes, it is possible. While less common for the internal standard, contamination can be introduced through the use of insufficiently high-purity solvents or water.[4] Always use LC-MS grade solvents and freshly prepared mobile phases. To test for mobile phase contamination, you can extend the column equilibration time before injecting a blank; a proportional increase in the contaminant peak area suggests a contaminated solvent.[1]
Q4: How can degradation products of Atazanavir affect my this compound analysis?
A: Atazanavir can degrade under certain conditions, such as exposure to acidic or alkaline environments, oxidation, and photolysis. These degradation products can potentially interfere with the analysis of this compound, especially if they have similar retention times or produce isobaric fragments. It is crucial to use a validated, stability-indicating method to ensure that any degradation products are chromatographically resolved from your analyte and internal standard.
Troubleshooting Guides
Guide 1: Systematic Identification of this compound Carryover Source
Q: How do I systematically identify the source of this compound carryover in my LC-MS system?
A: A systematic approach is crucial to efficiently pinpoint the source of carryover. The following protocol involves a series of strategic injections to isolate the contaminated component.
Experimental Protocol: Systematic Carryover Identification
-
Initial Assessment:
-
Inject a high-concentration this compound standard.
-
Immediately follow with three to five blank injections.
-
Analyze the peak area of this compound in the blank injections. A decreasing trend indicates carryover.
-
-
Isolate the Autosampler and Injector:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the sequence of a high-concentration standard followed by blank injections.
-
If carryover persists, the source is likely in the autosampler or injector valve.
-
-
Isolate the Column:
-
If no significant carryover is observed in the previous step, the column is the likely source.
-
Re-install the column and proceed with column-specific cleaning protocols.
-
-
Investigate the MS Source:
-
If carryover is still not identified, the MS ion source may be contaminated. This is less common for carryover but can occur. A thorough cleaning of the ion source components would be necessary.
-
The following diagram illustrates this troubleshooting workflow:
Guide 2: Autosampler and Injector Decontamination
Q: My results point to the autosampler as the source of this compound carryover. What is the recommended cleaning protocol?
A: The autosampler, including the needle, injection port, and sample loop, is a common source of carryover. A thorough cleaning procedure using a series of strong solvents is recommended.
Experimental Protocol: Autosampler Cleaning
-
Prepare Cleaning Solvents: Prepare fresh cleaning solutions in clean vials. A recommended sequence is:
-
Solution A: 50:50 Isopropanol/Water
-
Solution B: 100% Acetonitrile
-
Solution C: 0.5% Formic Acid in Water
-
Solution D: 100% Methanol
-
-
System Flush:
-
Replace your mobile phase with 100% isopropanol and flush the entire LC system (with the column removed) for at least 30 minutes.
-
Follow with a 30-minute flush with 100% acetonitrile.
-
-
Autosampler Needle and Loop Wash:
-
Place the cleaning solutions in the autosampler tray.
-
Program the autosampler to perform several large volume injections (e.g., 3x the loop volume) from each cleaning solution to waste.
-
Ensure the needle is thoroughly washed between injections. Use a strong needle wash solvent, such as 50:50 acetonitrile/isopropanol.
-
-
Re-equilibration and Testing:
-
Re-install the analytical column and equilibrate the system with your initial mobile phase conditions.
-
Perform a blank injection to assess the effectiveness of the cleaning procedure.
-
Table 1: Recommended Wash Solvents for this compound Carryover Reduction
| Wash Solvent Composition | Target Contaminant Properties | Effectiveness |
| 90:10 Acetonitrile/Water with 0.1% Formic Acid | General purpose, effective for protonated basic compounds | High |
| 50:50 Isopropanol/Acetonitrile | More aggressive for non-polar and "sticky" compounds | Very High |
| 100% Isopropanol | Highly effective for strongly adsorbed, non-polar residues | Very High |
| 0.2% Ammonium Hydroxide in 90:10 Acetonitrile/Water | For basic compounds under basic conditions | High |
Guide 3: Minimizing Column-Related Carryover
Q: How can I effectively clean my analytical column to remove this compound carryover?
A: If the analytical column is identified as the source of carryover, a dedicated washing procedure is necessary.
Experimental Protocol: Analytical Column Wash
-
Disconnect from MS: Disconnect the column outlet from the mass spectrometer to prevent contamination of the ion source.
-
Sequential Solvent Wash: Wash the column with a series of solvents, starting with your mobile phase without buffer salts, and gradually increasing the solvent strength. A typical sequence for a C18 column is:
-
95:5 Water/Acetonitrile (to remove buffers)
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
Flush each solvent for at least 20 column volumes.
-
-
Re-equilibration: After the wash, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection: Reconnect the column to the mass spectrometer and perform a blank injection to confirm the removal of carryover.
Table 2: Example of Carryover Assessment Post-Cleaning
| Injection | Peak Area of this compound | % Carryover |
| High-Concentration Standard | 2,500,000 | N/A |
| Blank 1 (Pre-Cleaning) | 50,000 | 2.0% |
| Blank 2 (Pre-Cleaning) | 15,000 | 0.6% |
| Blank 1 (Post-Cleaning) | 500 | 0.02% |
| Blank 2 (Post-Cleaning) | Not Detected | < 0.01% |
Note: % Carryover is calculated as (Peak Area in Blank / Peak Area in Standard) x 100.
The decision-making process for troubleshooting this compound contamination can be visualized as follows:
References
Welcome to the technical support center for the low-level detection of Atazanavir-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis by LC-MS/MS?
A1: Electrospray ionization (ESI) in the positive ion mode is the most widely used technique for the analysis of Atazanavir and its deuterated internal standard, this compound.[1] This is due to the chemical structure of Atazanavir, which readily accepts a proton to form a positively charged ion.
Q2: What are the typical MRM transitions for this compound?
A2: A commonly used multiple reaction monitoring (MRM) transition for this compound is m/z 710.2 → 168.0.[1] The precursor ion (m/z 710.2) corresponds to the protonated molecule of this compound, [M+H]⁺. It is crucial to optimize the collision energy for this transition on your specific mass spectrometer to achieve the highest sensitivity.
Q3: What are the key considerations for sample preparation to ensure high sensitivity?
A3: Effective sample preparation is critical for achieving low detection limits. The primary goals are to remove matrix components that can cause ion suppression and to concentrate the analyte. Solid-phase extraction (SPE) is often the preferred method for cleaning up complex biological matrices like plasma, as it can provide cleaner extracts compared to protein precipitation (PP) or liquid-liquid extraction (LLE).[2]
Q4: How can I minimize matrix effects in my assay?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge. To minimize them, consider the following:
-
Optimize Chromatography: Develop a chromatographic method that effectively separates this compound from endogenous matrix components.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances.[2]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard and is ideal for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q5: What are the recommended storage conditions for this compound stock and working solutions?
A5: Stock solutions of this compound are typically prepared in methanol. Both stock and working solutions have been shown to be stable for at least 6 months when stored at 4°C.[1] For extracted samples, stability in a refrigerator at 4°C has been demonstrated for up to one week.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level detection of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the MRM transition (m/z 710.2 → 168.0) and ensure the collision energy and other MS parameters are optimized for your instrument.[1] |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize ESI source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature. |
| Sample Preparation Issues | Review your extraction protocol. Ensure complete elution of this compound from the SPE cartridge by using an appropriate elution solvent. Inefficient extraction can lead to significant analyte loss. |
| Degradation of Analyte | Prepare fresh working solutions from your stock. Although generally stable, improper storage or contamination could lead to degradation.[1] |
| LC System Problems | Check for leaks, ensure proper mobile phase composition and flow rate, and confirm that the column is not clogged or degraded. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Improve sample cleanup by optimizing the SPE wash steps to remove more interfering compounds. A stronger wash solvent that does not elute this compound can be beneficial. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with an appropriate cleaning solution. Contamination can build up over time and contribute to high background. |
| Mobile Phase Contamination | Prepare fresh mobile phases using high-purity solvents and additives. |
| In-source Fragmentation | Reduce the cone/fragmentor voltage to minimize the fragmentation of other co-eluting compounds in the ion source. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a lower concentration of the sample to see if the peak shape improves. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Degradation | Replace the analytical column if it has been used extensively or has been exposed to harsh conditions. |
| Secondary Interactions | Adjust the pH of the mobile phase. The addition of a small amount of an acid, like formic acid, can improve the peak shape of basic compounds like Atazanavir.[1] |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
Materials:
-
Oasis MCX SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Human plasma samples
-
This compound internal standard working solution
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex again.
-
Load the entire sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: Optimized for your instrument (typically 3-4 kV)
-
Source Temperature: Optimized for your instrument (e.g., 150°C)
-
Desolvation Temperature: Optimized for your instrument (e.g., 400°C)
-
Gas Flows: Optimize nebulizer and drying gas flows for maximum signal intensity.
-
MRM Transitions:
-
Atazanavir: m/z 705.3 → 168.0
-
This compound: m/z 710.2 → 168.0[1]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of Atazanavir. Since this compound is the internal standard, its performance is directly linked to the successful quantification of the analyte.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range | LLOQ (Lower Limit of Quantification) |
| Atazanavir | Human Hair | 0.05 - 20.0 ng/mg | 0.05 ng/mg |
| Atazanavir | Human Plasma | 10 - 6000 ng/mL | 10 ng/mL[2] |
| Atazanavir | Human Plasma | 0.156 - 10 µg/mL | 0.156 µg/mL[3] |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Recovery (%) | Mean Absolute Matrix Effect (%) |
| Atazanavir | SPE | 84.9 | 93.2[2] |
| Atazanavir | LLE followed by PP | >92 (in plasma) | Not explicitly stated |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of Atazanavir-d5 in pediatric samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing Atazanavir in pediatric plasma samples compared to adult samples?
A1: Analyzing Atazanavir in pediatric samples presents unique challenges, primarily due to:
-
Limited Sample Volume: The small blood volume that can be safely collected from pediatric patients necessitates methods with high sensitivity to accommodate smaller sample aliquots.
-
Matrix Effects: The composition of pediatric plasma can differ from that of adults, potentially leading to different and more variable matrix effects that can impact the accuracy and precision of the assay.
-
High Pharmacokinetic Variability: Drug exposure can be highly variable in young children, requiring a wide dynamic range for the analytical method.
-
Co-administered Medications: Pediatric patients are often on multiple medications, increasing the risk of drug-drug interactions and analytical interferences.
Q2: What is the recommended sample preparation technique for low-volume pediatric plasma samples?
A2: For low-volume pediatric plasma samples (e.g., 50-100 µL), protein precipitation (PPT) is a commonly used and effective technique. It is a relatively simple and rapid method that can provide good recovery for Atazanavir. Solid-phase extraction (SPE) is another option that can provide cleaner extracts but may require more sample volume and is a more complex procedure.
Q3: Why is this compound used as the internal standard?
A3: this compound is a stable isotope-labeled internal standard. It is the ideal choice because it has the same physicochemical properties as Atazanavir and will behave similarly during sample preparation and chromatographic separation. This helps to accurately correct for any sample loss during extraction and for matrix effects, leading to more precise and accurate quantification.
Q4: What are the key validation parameters to consider for a bioanalytical method for Atazanavir in a pediatric population?
A4: According to regulatory guidelines (e.g., FDA), the key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate Atazanavir and this compound from endogenous matrix components and other co-administered drugs.
-
Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible) over the entire calibration range.
-
Calibration Curve: Demonstrating a linear relationship between the analyte concentration and the instrument response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Evaluating the stability of Atazanavir in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound (Internal Standard) Signal | 1. Error in IS spiking (e.g., missed spike, incorrect concentration).2. Degradation of IS stock or working solution.3. Severe ion suppression. | 1. Review sample preparation steps to ensure IS was added correctly. Prepare a fresh set of calibration standards and QCs.2. Prepare fresh IS stock and working solutions.3. Evaluate matrix effects. Optimize sample cleanup (e.g., switch to SPE) or chromatographic conditions to separate Atazanavir from interfering matrix components. |
| High Variability in Results (%CV > 15%) | 1. Inconsistent sample preparation technique.2. Matrix effects varying between samples.3. Instrument instability. | 1. Ensure consistent vortexing, pipetting, and drying steps. Consider using an automated liquid handler for improved precision.2. Investigate matrix effects across different lots of pediatric plasma. A more robust sample cleanup method may be needed.3. Check instrument performance (e.g., spray stability, detector response). Perform system suitability tests before each run. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent effects. | 1. Replace the analytical column. Use a guard column to extend column lifetime.2. Adjust the mobile phase pH to ensure Atazanavir is in a single ionic state.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Carryover | 1. Adsorption of Atazanavir to components of the LC-MS system.2. Insufficient needle wash. | 1. Include a strong organic solvent in the needle wash solution. 2. Optimize the needle wash program (e.g., increase wash volume, use multiple wash solvents). Inject blank samples after high concentration samples to assess carryover. |
| Low Recovery | 1. Inefficient extraction from the plasma matrix.2. Suboptimal pH for extraction. | 1. Optimize the protein precipitation solvent (e.g., try different organic solvents or mixtures).2. Adjust the pH of the sample before extraction to ensure Atazanavir is in a neutral form for better extraction into an organic solvent. |
| Matrix Effect (Ion Suppression or Enhancement) | 1. Co-elution of endogenous phospholipids or other matrix components.2. High lipid or bilirubin content in pediatric samples (hemolysis, icterus, lipemia).[1] | 1. Improve chromatographic separation to resolve Atazanavir from the suppression/enhancement zone.2. Enhance sample cleanup using techniques like solid-phase extraction (SPE) or phospholipid removal plates.[2] 3. Dilute the sample with a suitable buffer, if sensitivity allows. |
Experimental Protocols
Low-Volume Plasma Sample Preparation (Protein Precipitation)
This protocol is suitable for a 50 µL pediatric plasma sample.
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, standard, and quality control (QC), except for the blank matrix.
-
Protein Precipitation: Add 150 µL of cold acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Atazanavir. These may require optimization for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Atazanavir, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Atazanavir) | m/z 705.4 -> 167.1 |
| MS/MS Transition (this compound) | m/z 710.4 -> 167.1 |
Quantitative Data Summary
The following tables summarize typical validation results for LC-MS/MS methods for Atazanavir in human plasma. Note that specific values may vary depending on the laboratory, instrumentation, and specific pediatric population.
Table 1: Calibration Curve and LLOQ
| Parameter | Typical Value |
| Calibration Range | 5 - 5000 ng/mL[2] |
| Linearity (r²) | > 0.99 |
| LLOQ | 5 ng/mL[2] |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ (%CV) | < 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 15 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| Medium | 250 | 97 - 103 | < 8 | 96 - 104 | < 10 |
| High | 4000 | 98 - 102 | < 7 | 97 - 103 | < 9 |
Table 3: Stability Data
| Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temperature) | 4 hours | > 90% |
| Freeze-Thaw Cycles | 3 cycles | > 85% |
| Long-term (-80°C) | 6 months | > 90% |
Visualizations
References
- 1. Evaluation of a multiplex liquid chromatography-tandem mass spectrometry method for congenital adrenal hyperplasia in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Atazanavir, a critical protease inhibitor in HIV therapy. The focus is on assays that employ Atazanavir-d5 as a stable, isotopically labeled internal standard, a key component for ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This document outlines detailed experimental protocols and presents comparative performance data to aid researchers in selecting and implementing robust analytical methodologies.
Comparative Performance of Atazanavir Assays
The following tables summarize the performance characteristics of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Atazanavir in different biological matrices. The use of a deuterated internal standard like this compound or a similar analogue is a common feature of these high-performing assays.
| Parameter | Method 1: Atazanavir in Human Hair | Method 2: Atazanavir in Human Plasma | Method 3: Atazanavir in Human Plasma |
| Linearity Range | 0.0500 - 20.0 ng/mg | 5.0 - 6000 ng/mL | 25 - 10,000 ng/mL |
| Correlation Coefficient (r) | >0.99[1] | Not explicitly stated, but linearity was established | Not explicitly stated, but linearity was established |
| Intra-day Precision (%CV) | 1.75 - 6.31%[1] | 2.19 - 6.34%[2] | 2.3 - 8.3%[3] |
| Inter-day Precision (%CV) | 1.75 - 6.31%[1] | Not explicitly stated, but interday accuracy and precision were assessed over 3 days | 2.3 - 8.3%[3] |
| Accuracy | -1.33 to 4.00%[1] | 95.67 to 105.33%[2] | 90.4 to 110.5%[3] |
| Extraction Recovery | >95%[1] | Not explicitly stated | 90.0 to 99.5%[3] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mg | 5.0 ng/mL[2] | 25 ng/mL[3] |
| Internal Standard | This compound[1] | Atazanavir-d6[2] | Nevirapine (non-isotopic) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on validated methods and provide a foundation for replicating these assays.
Method 1: Quantification of Atazanavir in Human Hair by LC-MS/MS
This method is highly sensitive for monitoring long-term adherence to Atazanavir-based therapies.
1. Sample Preparation:
-
Wash and cut 2 mg of blank hair.
-
Spike with Atazanavir and this compound (internal standard) working solutions.
-
Add 0.2 M sodium phosphate aqueous solution (pH 9.4) followed by 3 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (EA).
-
Vortex and centrifuge at 3000 rpm for 10 minutes.
-
Freeze the samples in a methanol/dry ice bath.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of 50% acetonitrile.
2. Chromatographic Conditions:
-
Column: BDS C-18, 5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 2 µL.
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Method 2: Simultaneous Quantification of Atazanavir, Darunavir, and Ritonavir in Human Plasma by UPLC-MS/MS
This robust method is suitable for therapeutic drug monitoring in clinical settings.
1. Sample Preparation:
-
Use 50 µL of human plasma.
-
Perform solid-phase extraction (SPE) using Oasis HLB (1 cc, 30 mg) cartridges.[2]
-
Analytes and their deuterated internal standards (including Atazanavir-d6) are extracted.
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC C18, 1.7 µm, 50 x 2.1 mm.[2]
-
Mobile Phase: Gradient elution with:
-
Flow Rate: 0.300 mL/min.[2]
-
Column Temperature: 35°C.
3. Mass Spectrometry Detection:
-
The specific MRM transitions for Atazanavir and Atazanavir-d6 were not detailed in the provided abstract but would be optimized for the specific instrument used.
Visualization of the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a bioanalytical assay, such as the ones described for Atazanavir. This process ensures the reliability, reproducibility, and accuracy of the analytical data.
Caption: Workflow for Bioanalytical Method Validation.
This guide demonstrates that robust and reliable methods for the quantification of Atazanavir in various biological matrices have been successfully developed and validated. The use of a deuterated internal standard, such as this compound, is crucial for achieving the high levels of accuracy and precision required for clinical and research applications. Researchers can use the information presented here to guide their own assay development, validation, and sample analysis efforts.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance characteristics of different validated LC-MS/MS methods for Atazanavir quantification from various research laboratories. These data highlight the consistency and reliability of the analytical methods employed in the field.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Laboratory/Study Reference |
| Human Hair | 0.05 - 20.0 | 0.05 | [3] |
| Human Plasma | 25 - 10,000 | 25 | [4] |
| Human Plasma | 5.0 - 6,000 | 5.0 | [5] |
| Human Plasma | 50.0 - 10,000 | 50.0 | [6] |
| Human Plasma | 1 - 1,000 | 1 | [3] |
| Human Plasma | 19.53 - 5,000 | 19.53 | [3] |
| Human Plasma | 30 - 600 (µg/mL) | 30 (µg/mL) | [7] |
Table 2: Precision and Accuracy
| Biological Matrix | Concentration Level | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Laboratory/Study Reference |
| Human Hair | QC Samples | 1.75 - 6.31 | - | -1.33 to 4.00 | [3] |
| Human Plasma | QC Samples | 2.3 - 8.3 | 2.3 - 8.3 | 90.4 to 110.5 | [4] |
| Human Plasma | Five QC Samples | 0.8 - 7.3 | 0.8 - 7.3 | 91.3 to 104.4 | [5] |
Experimental Protocols
The methodologies employed across different laboratories share common principles but vary in specific reagents and instrumentation. Below are detailed examples of experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation
1. Solid-Phase Extraction (SPE) for Human Plasma:
-
Objective: To extract Atazanavir and Atazanavir-d5 from plasma while removing interfering substances.
-
Procedure:
-
To 50 µL of a plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Add 100 µL of 0.1% formic acid and vortex.
-
Load the mixture onto an Oasis HLB extraction cartridge preconditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge by applying nitrogen gas.
-
Elute the analytes with 500 µL of 0.2% formic acid in methanol.[5]
-
2. Liquid-Liquid Extraction (LLE) for Human Plasma:
-
Objective: To isolate Atazanavir and its internal standard from plasma using immiscible solvents.
-
Procedure: A simple liquid-liquid extraction method can be employed using 200 µL of plasma.[4] While the specific solvent system from this reference is not detailed, a common approach involves the addition of an organic solvent (e.g., methyl tert-butyl ether) to the plasma sample containing the internal standard, followed by vortexing and centrifugation to separate the organic and aqueous layers. The organic layer containing the analyte is then evaporated and reconstituted for injection.
3. Protein Precipitation for Human Plasma:
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure: This method involves the addition of a protein-precipitating agent, such as acetonitrile or methanol, to the plasma sample containing the internal standard. After vortexing and centrifugation, the clear supernatant is collected for analysis.[6]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column is frequently used for separation.[3][4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.15% acetic acid and 4 mM ammonium acetate or 10 mM ammonium formate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol).[3][5] Elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).[3][5]
-
Flow Rate: Flow rates commonly range from 0.3 mL/min to 0.8 mL/min.[3][5]
-
-
Mass Spectrometric Detection:
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of an inter-laboratory comparison and the analytical workflow for Atazanavir quantification.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Analytical workflow for Atazanavir quantification using LC-MS/MS.
References
- 1. ijpar.com [ijpar.com]
- 2. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiretroviral drug atazanavir, the choice of a stable isotope-labeled internal standard is a critical determinant of assay accuracy and precision. This guide provides an objective comparison between two commonly used internal standards: Atazanavir-d5 (deuterated) and C13-labeled Atazanavir. The selection of an appropriate internal standard is paramount for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it co-elutes and experiences similar ionization efficiency and matrix effects. While both deuterated and carbon-13 (C13) labeled standards are designed for this purpose, subtle but significant differences can impact analytical performance. C13-labeled standards are generally considered the "gold standard" as their mass difference from the native analyte is less likely to cause chromatographic shifts, and the C-C bonds are more stable than C-D bonds, preventing isotopic exchange. Deuterated standards, while often more readily available and cost-effective, can sometimes exhibit slight differences in retention time and are more susceptible to back-exchange of deuterium atoms with protons from the surrounding solvent, which can compromise data accuracy.
Performance Data: A Side-by-Side Look
The following tables summarize key performance parameters for this compound and C13-labeled Atazanavir, collated from separate bioanalytical method validation studies. It is important to note that these data are not from a direct head-to-head comparative study, and experimental conditions such as the biological matrix and concentration levels may vary between the studies.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Matrix | QC Level | Result | Citation |
| Intra-day Precision (%CV) | Hair | Low (0.15 ng/mg) | 6.31% | [1] |
| Medium (1.5 ng/mg) | 1.75% | [1] | ||
| High (15 ng/mg) | 2.65% | [1] | ||
| Inter-day Precision (%CV) | Hair | Low (0.15 ng/mg) | 5.22% | [1] |
| Medium (1.5 ng/mg) | 7.35% | [1] | ||
| High (15 ng/mg) | 6.15% | [1] | ||
| Accuracy (%RE) | Hair | Low (0.15 ng/mg) | -1.33% | [1] |
| Medium (1.5 ng/mg) | 4.00% | [1] | ||
| High (15 ng/mg) | -0.67% | [1] | ||
| Recovery | Hair | Medium QC | >95% (Overall extraction efficiency for ATV) | [1] |
| Intra-batch Precision (%CV) | Plasma | LLOQ (5.0 ng/mL) | 7.3% | [2] |
| Low QC (15 ng/mL) | 4.9% | [2] | ||
| Medium QC (1500 ng/mL) | 1.9% | [2] | ||
| High QC (4500 ng/mL) | 0.8% | [2] | ||
| Inter-batch Precision (%CV) | Plasma | LLOQ (5.0 ng/mL) | 6.9% | [2] |
| Low QC (15 ng/mL) | 5.5% | [2] | ||
| Medium QC (1500 ng/mL) | 2.3% | [2] | ||
| High QC (4500 ng/mL) | 1.5% | [2] | ||
| Accuracy (% of nominal) | Plasma | LLOQ (5.0 ng/mL) | 104.4% | [2] |
| Low QC (15 ng/mL) | 101.9% | [2] | ||
| Medium QC (1500 ng/mL) | 99.8% | [2] | ||
| High QC (4500 ng/mL) | 98.9% | [2] | ||
| Recovery | Plasma | Low, Medium, High QCs | 97.35% to 101.06% | [2] |
Table 2: Performance of C13-labeled Atazanavir (ATV-¹³C₆) as an Internal Standard
| Parameter | Matrix | QC Level | Result | Citation |
| Intra-day Precision (%CV) | Human Mononuclear Cell Extracts | LLOQ (0.0200 fmol/µl) | 4.9% | [3] |
| Low QC (0.0600 fmol/µl) | 3.5% | [3] | ||
| Medium QC (0.500 fmol/µl) | 2.8% | [3] | ||
| High QC (8.00 fmol/µl) | 2.5% | [3] | ||
| Inter-day Precision (%CV) | Human Mononuclear Cell Extracts | LLOQ (0.0200 fmol/µl) | 6.8% | [3] |
| Low QC (0.0600 fmol/µl) | 4.7% | [3] | ||
| Medium QC (0.500 fmol/µl) | 3.9% | [3] | ||
| High QC (8.00 fmol/µl) | 3.1% | [3] | ||
| Accuracy (% of nominal) | Human Mononuclear Cell Extracts | LLOQ (0.0200 fmol/µl) | 103.5% | [3] |
| Low QC (0.0600 fmol/µl) | 102.8% | [3] | ||
| Medium QC (0.500 fmol/µl) | 101.4% | [3] | ||
| High QC (8.00 fmol/µl) | 100.8% | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols from the cited studies.
Protocol 1: Quantification of Atazanavir in Human Hair using this compound
This method was developed for quantifying atazanavir in human hair samples.[1]
-
Sample Preparation: Hair samples are washed, dried, and weighed. The hair is then pulverized.
-
Extraction: An extraction solvent is added to the pulverized hair, followed by the this compound internal standard. The mixture is incubated and then centrifuged.
-
Analysis by LC-MS/MS: The supernatant is injected into an LC-MS/MS system.
-
LC Column: BDS C-18 column (5 µm, 4.6 × 100 mm).
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
MRM Transitions: Atazanavir: m/z 705.3 → 168.0; this compound: m/z 710.2 → 168.0.[1]
-
Protocol 2: Quantification of Atazanavir in Human Mononuclear Cell Extracts using C13-labeled Atazanavir
This ultrasensitive assay was developed for the quantification of atazanavir in human mononuclear cell (MNC) extracts.[3]
-
Sample Preparation: MNC extracts are thawed and vortexed.
-
Internal Standard Spiking: A known amount of ATV-¹³C₆ working solution is added to the sample.
-
Protein Precipitation: The proteins are precipitated by adding 0.1% formic acid in acetonitrile. The samples are then incubated at 5°C and centrifuged.
-
Analysis by LC-MS/MS: The supernatant is transferred for injection into the LC-MS/MS system.
-
LC System: High-pressure liquid chromatography system.
-
MS Detection: Mass spectrometry detection. (Specific column and mobile phase details were not fully provided in the abstract).
-
Visualizing the Workflow and Logic
To better illustrate the processes and the comparative logic, the following diagrams are provided.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Atazanavir-d5, against structural analogs in the regulated bioanalysis of Atazanavir.
In the realm of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This is due to the ability of a SIL-IS to mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby providing the most accurate and precise quantification. This compound, a deuterated form of the antiretroviral drug Atazanavir, exemplifies this standard.
This guide presents a comparative overview of the accuracy and precision of bioanalytical methods for Atazanavir using this compound versus a structural analog as the internal standard. The data and protocols are compiled from validated studies to provide an objective assessment for laboratory professionals.
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the accuracy and precision data from validated bioanalytical methods for Atazanavir. Table 1 presents data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as the internal standard. Table 2 showcases data from a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection, which, while not explicitly stating the internal standard for Atazanavir in the multiplex assay, represents a common approach using a structural analog from the same therapeutic class.
Table 1: Accuracy and Precision of Atazanavir Quantification using this compound Internal Standard [1]
| Analyte | QC Level | Nominal Concentration (ng/mg) | Intraday Precision (%CV) | Intraday Accuracy (%RE) | Interday Precision (%CV) | Interday Accuracy (%RE) |
| Atazanavir | LLOQ | 0.050 | 6.31 | -14.6 | 10.8 | -4.00 |
| Atazanavir | Low | 0.150 | 1.75 | 8.00 | 3.13 | 2.00 |
| Atazanavir | Medium | 1.00 | 2.50 | 2.00 | 4.50 | -1.00 |
| Atazanavir | High | 14.0 | 2.00 | -1.33 | 3.50 | 0.00 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.
Table 2: Accuracy and Precision of Atazanavir Quantification using a Structural Analog Internal Standard (Representative Data) [2]
| Analyte | QC Level | Concentration Range (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (% of Nominal) |
| Atazanavir | Low | 25 - 10,000 | 2.3 - 8.3 | 2.3 - 8.3 | 90.4 - 110.5 |
| Atazanavir | Medium | 25 - 10,000 | 2.3 - 8.3 | 2.3 - 8.3 | 90.4 - 110.5 |
| Atazanavir | High | 25 - 10,000 | 2.3 - 8.3 | 2.3 - 8.3 | 90.4 - 110.5 |
Note: This study validated a multiplex assay for several protease inhibitors. The precision and accuracy values represent the overall performance for all analytes in the panel, including Atazanavir, and are indicative of the performance expected when using a structural analog from the same class as an internal standard.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the data was generated.
Method 1: LC-MS/MS with this compound Internal Standard[1]
This method was validated for the quantification of Atazanavir in human hair.
-
Sample Preparation:
-
Spiked hair samples (2 mg) were prepared with Atazanavir working solutions and this compound internal standard solution.
-
The samples were incubated overnight at 37°C in a methanol/trifluoroacetic acid solution.
-
The solvent was evaporated under nitrogen, and the residue was reconstituted in a solution of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified in the provided abstract.
-
Column: BDS C-18, 5 μm, 4.6 × 100 mm.
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 2 μL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified in the provided abstract.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Atazanavir: m/z 705.3 → 168.0
-
This compound: m/z 710.2 → 168.0
-
-
Method 2: HPLC-UV with a Structural Analog Internal Standard[2]
This method was validated for the simultaneous quantification of nine antiretroviral agents, including Atazanavir, in human plasma.
-
Sample Preparation:
-
Plasma samples (200 µL) were subjected to a liquid-liquid extraction.
-
The specifics of the extraction solvent and procedure were not detailed in the abstract.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified in the provided abstract.
-
Column: Zorbax C-18, 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase: A 27-minute linear gradient elution. The specific composition of the mobile phase was not detailed in the abstract.
-
Detection: UV at 210 nm.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the bioanalytical workflow and the rationale behind the preference for deuterated internal standards.
Figure 1. A generalized workflow for the bioanalysis of Atazanavir in biological matrices.
Figure 2. Logical relationship between internal standard type and bioanalytical performance.
Conclusion
The presented data underscores the superior performance of this compound as an internal standard in the regulated bioanalysis of Atazanavir. The use of a deuterated internal standard consistently yields high accuracy and precision, meeting the stringent requirements of regulatory bodies. While methods employing structural analogs can be validated and utilized, they may be more susceptible to variability arising from differences in extraction recovery and matrix effects between the analyte and the internal standard. For the highest level of confidence in bioanalytical data, the use of this compound is strongly recommended.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in the field of drug development and bioanalysis, the accurate quantification of Atazanavir is crucial. The use of a deuterated internal standard, such as Atazanavir-d5, is a widely accepted approach to enhance the precision and accuracy of analytical methods, particularly in complex biological matrices. This guide provides an objective comparison of the linearity and range of various analytical methods for Atazanavir, with a focus on those employing this compound, and presents supporting experimental data and protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for Atazanavir quantification is often dictated by the required sensitivity, the nature of the sample matrix, and the available instrumentation. Methods employing mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), often utilize deuterated internal standards to correct for matrix effects and variations in sample processing. In contrast, methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection are also common but may not always employ a deuterated internal standard.
The following tables summarize the linearity and range of different analytical methods for Atazanavir, highlighting the performance of methods using a deuterated internal standard versus those that do not.
Table 1: Linearity and Range of Atazanavir Analytical Methods Using Deuterated Internal Standards
| Analytical Method | Matrix | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | Human Plasma | Atazanavir-d6 | 5.0–6000 ng/mL | >0.99 | [1] |
| LC-MS/MS | Human Hair | This compound | 0.0500–20.0 ng/mg | 0.99 | [2] |
Table 2: Linearity and Range of Atazanavir Analytical Methods (Internal Standard Not Specified as Deuterated or Not Used)
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| UPLC-MS | - | 10–90 µg/mL | - | |
| RP-HPLC | - | 25–150 µg/mL | 0.999 | [3] |
| RP-HPLC | Bulk and Pharmaceutical Formulation | 5–50 µg/mL | - | |
| RP-HPLC | Capsule Dosage Form | 18–42 mcg/mL | 0.999 | [4] |
| HPLC-MS | Human Plasma | 50.0–10000.0 ng/mL | - | [5][6] |
Experimental Protocols for Linearity and Range Assessment
The determination of linearity is a critical component of bioanalytical method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. The following is a generalized protocol for assessing the linearity and range of an Atazanavir analytical method, incorporating best practices and guidelines from the International Council for Harmonisation (ICH).
Objective:
To establish the linear range and relationship between the analytical signal and the concentration of Atazanavir in a given matrix.
Materials:
-
Atazanavir reference standard
-
This compound (or other appropriate deuterated internal standard)
-
Blank biological matrix (e.g., human plasma, hair homogenate)
-
High-purity solvents and reagents for mobile phase and sample preparation
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Atazanavir reference standard in a suitable solvent to prepare a primary stock solution of known concentration.
-
Similarly, prepare a stock solution of the this compound internal standard.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Atazanavir stock solution with the blank biological matrix to prepare a series of calibration standards at a minimum of five to eight different concentration levels.
-
The concentration range should be chosen to encompass the expected concentrations of the study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank matrix with known amounts of Atazanavir from a separate stock solution than that used for the calibration standards.
-
-
Sample Processing:
-
To each calibration standard and QC sample, add a fixed volume of the this compound internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Instrumental Analysis:
-
Inject the prepared samples into the analytical instrument (e.g., LC-MS/MS system).
-
Acquire the data for the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of Atazanavir to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Atazanavir (x-axis).
-
Perform a linear regression analysis on the data. The relationship is typically described by the equation y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99. The calibration curve should be visually inspected for linearity.
-
The analytical range is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the linearity and range of an this compound analytical method.
References
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Development and Validation of Atazanavir and Ritonavir Determination in Human Plasma by HPLC-MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Atazanavir-d5 as an internal standard for the quantification of the antiretroviral drug Atazanavir in complex biological matrices. The data presented herein, supported by detailed experimental protocols, demonstrates the high specificity and selectivity of this compound, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Performance Overview
This compound, a deuterated analog of Atazanavir, is widely utilized as an internal standard to ensure accurate quantification in bioanalytical methods. Its key advantage lies in its chemical and physical similarity to the analyte, Atazanavir, allowing it to mimic the analyte's behavior during sample preparation and analysis. This co-elution and similar ionization efficiency enable effective compensation for matrix effects and variations in instrument response, leading to highly reliable and reproducible results.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods employing this compound as an internal standard for Atazanavir quantification in human plasma and hair. These data highlight the exceptional accuracy, precision, and linearity achieved.
Table 1: Performance Characteristics of Atazanavir Quantification using this compound in Human Hair
| Parameter | Result | Citation |
| Linearity (r) | 0.99 | [1][2] |
| Concentration Range | 0.0500 ng/mg to 20.0 ng/mg | [1][2] |
| Inter-day Accuracy | -1.33% to 4.00% | [1][2] |
| Intra-day Accuracy | -1.33% to 4.00% | [1][2] |
| Inter-day Precision (%CV) | 1.75% to 6.31% | [1][2] |
| Intra-day Precision (%CV) | 1.75% to 6.31% | [1][2] |
| Extraction Efficiency | > 95% | [1][2] |
Table 2: Performance Characteristics of Atazanavir Quantification using Deuterated Analogs in Human Plasma
| Parameter | Atazanavir (using Atazanavir-d6) | Citation |
| Concentration Range | 5.0–6000 ng/mL | [3] |
| Intra-batch Accuracy | 91.3% to 104.4% | [3] |
| Inter-batch Accuracy | 91.3% to 104.4% | [3] |
| Intra-batch Precision (%CV) | 0.8% to 7.3% | [3] |
| Inter-batch Precision (%CV) | 0.8% to 7.3% | [3] |
| Mean Extraction Recovery | 97.35% to 101.06% | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the key experimental protocols for the quantification of Atazanavir using this compound in human hair and plasma.
Quantification of Atazanavir in Human Hair by LC-MS/MS
This method demonstrates a highly sensitive and specific assay for monitoring Atazanavir in hair samples, which is increasingly used for assessing long-term drug adherence.[1][2]
1. Sample Preparation and Extraction:
-
Hair samples are washed and pulverized.
-
Atazanavir is extracted from the hair matrix using an optimized solvent.
-
The extract is then prepared for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Mobile Phase: An isocratic mobile phase composed of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1][2]
3. Mass Spectrometry:
-
Mass Transitions:
Simultaneous Quantification of Atazanavir and Other Protease Inhibitors in Human Plasma by UPLC-MS/MS
This robust method allows for the simultaneous determination of multiple HIV protease inhibitors, including Atazanavir, from a small plasma volume.[3]
1. Sample Preparation:
-
A 50 μL human plasma sample is used.[3]
-
Analytes and their deuterated internal standards (including Atazanavir-d6) are extracted using solid-phase extraction (SPE).[3]
2. Ultra-Performance Liquid Chromatography (UPLC):
-
Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm).[3]
-
Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[3]
-
Flow Rate: 0.300 mL/min.[3]
3. Mass Spectrometry:
-
The method was validated according to US FDA guidelines for accuracy, precision, matrix effect, recovery, and stability.[3]
Specificity and Selectivity Assessment
The specificity of these methods is demonstrated by the absence of significant interference from endogenous matrix components or other co-administered drugs at the retention time of Atazanavir and this compound. In one study, no significant endogenous peaks or crosstalk were observed when tested with other HIV drugs.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[4] Studies have shown that while techniques like protein precipitation can result in severe ion suppression, the use of a deuterated internal standard effectively compensates for these effects.[1][4]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the bioanalysis of Atazanavir using this compound and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Atazanavir quantification.
Caption: Role of this compound in compensating for matrix effects.
Conclusion
The available data strongly support the use of this compound as a highly specific and selective internal standard for the quantification of Atazanavir in complex biological matrices. The use of a stable isotope-labeled internal standard is a best practice in bioanalytical method development, leading to robust, accurate, and reproducible data essential for therapeutic drug monitoring and pharmacokinetic studies. The methods described provide a solid foundation for researchers and drug development professionals working with Atazanavir.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
The proper disposal of Atazanavir-d5, a deuterated analog of the antiretroviral drug Atazanavir, is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols and regulatory guidelines.
Regulatory Overview
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply and can be more stringent than federal laws.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment
Before disposal, it is crucial to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] While the Safety Data Sheet (SDS) for this compound does not explicitly categorize it as hazardous waste, it is intended for research and development use only and should be handled with care.[4]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, appropriate personal protective equipment should be worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin exposure.
-
Respiratory Protection: A respirator may be necessary if there is a risk of dust formation.[4]
Step-by-Step Disposal Procedures
The following steps outline the general procedure for the proper disposal of this compound:
-
Consult Institutional Guidelines: Before initiating any disposal procedures, review your organization's specific protocols for chemical and pharmaceutical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), relevant hazard warnings, and the accumulation start date.
-
Waste Manifest: For hazardous waste, a hazardous waste manifest will be required for off-site transportation and disposal. Your institution's EHS department will typically manage this process.
-
Engage a Licensed Waste Hauler: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have approved vendors.
-
Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility to ensure complete destruction.[2]
-
Avoid Improper Disposal:
-
Do Not Flush: Do not dispose of this compound down the drain. The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[2]
-
Do Not Place in Regular Trash: Unless explicitly permitted by your EHS department and local regulations for non-hazardous materials, do not dispose of this compound in the regular trash.[5]
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE before cleaning the spill.
-
Containment: For powdered material, gently sweep it up to avoid creating dust and place it in a suitable container for disposal.[6] For solutions, absorb the spill with an inert material.
-
Decontamination: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Summary of Key Information
| Parameter | Information | Reference |
| Chemical Name | Methyl ((5S,8S,9S,14S)-5-(tert-butyl)-9-hydroxy-15,15- dimethyl-3,6,13-trioxo-8-((phenyl-d5)methyl)-11-(4-(pyridin-2- yl)benzyl)-2-oxa-4,7,11,12-tetraazahexadecan-14-yl)carbamate | [4] |
| CAS Number | 1132747-14-8 | [4] |
| Molecular Formula | C38H47D5N6O7 | [4] |
| Primary Route of Exposure | Inhalation, Ingestion, Skin and Eye Contact | [4][6] |
| Recommended PPE | Gloves, Eye Protection, Lab Coat, Respiratory Protection (as needed) | [4][6] |
| Recommended Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Atazanavir-d5. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Researchers and scientists working with this compound, a deuterated analog of a potent antiretroviral agent, must employ stringent safety protocols. Due to its pharmacological activity, this compound requires careful handling to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Core Safety and Handling Protocols
A risk assessment should be conducted before any handling of this compound. The primary hazards associated with this compound include inhalation of airborne particles and dermal contact. One Safety Data Sheet (SDS) for the non-deuterated form, Atazanavir Sulfate, specifies a company-established Occupational Exposure Limit (OEL) that serves as a critical benchmark for exposure control.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 900 µg/m³ (Time-Weighted Average) | Bristol-Myers Squibb SDS |
Engineering Controls are the primary line of defense. Whenever possible, this compound should be handled within a certified chemical fume hood, glove box, or other containment systems. These controls are designed to minimize the escape of hazardous dust and aerosols into the laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The following table details the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for certain procedures. |
| Eyes | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. |
| Body | Laboratory coat | Should be clean and fully buttoned. |
| Respiratory | Respirator (if required by risk assessment) | An N95 or higher-rated respirator may be necessary if there is a risk of aerosol generation and engineering controls are insufficient. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of this process.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste. This includes contaminated PPE, weighing papers, pipette tips, and excess compound.
Waste Segregation is crucial. this compound waste should be collected in a dedicated, clearly labeled, and sealed container. This container should be stored in a designated hazardous waste accumulation area.
Disposal Method: The recommended method for the disposal of potent pharmaceutical compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active pharmaceutical ingredient. Do not dispose of this material down the drain or in the regular trash.
Decision-Making for Personal Protective Equipment
The selection of appropriate PPE is a critical step in the risk management process. The following diagram outlines the decision-making process for PPE selection when handling this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
